2-(2-Fluorophenyl)cyclopropanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXGEXZLWOGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619027 | |
| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455267-56-8 | |
| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The presence of the fluorophenyl and cyclopropyl motifs can impart unique pharmacological properties to target molecules. This document details the primary synthetic pathway, experimental protocols, and relevant data.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound involves a two-step process:
-
Cyclopropanation: The reaction of 2-fluorostyrene with ethyl diazoacetate, typically catalyzed by a rhodium or copper catalyst, to form ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate. This reaction generally produces a mixture of cis and trans diastereomers.
-
Hydrolysis: The subsequent basic hydrolysis of the ethyl ester to yield the final carboxylic acid product.
This pathway is illustrated in the logical relationship diagram below.
Physicochemical Properties of 2-(2-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-fluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the electronic properties of the fluorine-substituted phenyl ring, makes it a valuable building block for synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance.
Core Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes key physicochemical properties predicted using computational methods. These predictions offer valuable initial estimates for research and development purposes. The SMILES string O=C(C1C(C2=CC=CC=C2F)C1)O, representing a stereoisomer, was used for these predictions as stereochemistry does not significantly impact these specific properties.
| Property | Predicted Value | Method |
| Molecular Formula | C₁₀H₉FO₂ | - |
| Molecular Weight | 180.18 g/mol | - |
| Melting Point | 85.3 °C | Estimation |
| Boiling Point | 311.4 °C | Estimation |
| pKa | 4.23 | ACD/Labs |
| Aqueous Solubility | 1.2 g/L at pH 7 | ALOGPS |
| LogP | 1.8 | ALOGPS |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of solid carboxylic acids, adapted for this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.[1]
-
The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the compound.[2]
-
The tube is inverted and tapped gently to pack the solid into the sealed end, to a height of approximately 2-3 mm.[3]
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[1]
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[4][5][6]
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Stir plate and magnetic stir bar
-
Beaker
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Analytical balance
Procedure:
-
A precisely weighed sample of this compound (e.g., 50 mg) is dissolved in a known volume of deionized water (e.g., 50 mL) in a beaker. If solubility is low, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous solution.
-
The pH electrode is calibrated using standard buffer solutions (pH 4, 7, and 10).[7]
-
The beaker containing the sample solution and a magnetic stir bar is placed on a stir plate, and the pH electrode is immersed in the solution.
-
The solution is titrated with the standardized 0.1 M NaOH solution, added in small, precise increments from the burette.
-
After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[4]
-
The titration is continued until the pH has risen significantly, well past the expected equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.[6]
Solubility Determination by Shake-Flask Method
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[8][9]
Apparatus:
-
Screw-cap vials or flasks
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., purified water, buffer of a specific pH).[10][11]
-
The vial is securely capped and placed in a constant temperature bath on a shaker.
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]
-
After equilibration, the suspension is removed from the shaker and allowed to stand to permit the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles. Centrifugation prior to filtration can aid in this process.[8]
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve of known concentrations.[8][9]
-
The determined concentration represents the solubility of the compound in that solvent at that temperature.
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.[12]
Apparatus:
-
Separatory funnel or screw-cap centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
Procedure:
-
n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[13][14]
-
A known amount of this compound is dissolved in either the aqueous or the n-octanol phase.
-
A known volume of the solution is placed in a separatory funnel or centrifuge tube, and a known volume of the other phase is added.
-
The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[13][15]
-
The mixture is then centrifuged to ensure complete separation of the two phases.[13]
-
A sample is carefully taken from each phase.
-
The concentration of the compound in each phase is determined using a suitable analytical method (UV-Vis or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Biological Context and Signaling Pathway
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are of interest in neuropharmacology. Notably, related compounds have been investigated as intermediates for targeting GABA-A receptors. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system and is a key target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and anesthetics.
The following diagram illustrates a simplified workflow for the initial screening of a compound like this compound for its potential activity at the GABA-A receptor.
Caption: Workflow for screening GABA-A receptor activity.
The following diagram illustrates a simplified representation of the GABA-A receptor signaling pathway upon activation.
Caption: GABA-A receptor signaling cascade.
References
- 1. almaaqal.edu.iq [almaaqal.edu.iq]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. scribd.com [scribd.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Key Intermediate for the Development of Novel GABAergic Modulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
While direct pharmacological data on 2-(2-fluorophenyl)cyclopropanecarboxylic acid is not extensively available in peer-reviewed literature, its chemical structure strongly suggests its role as a valuable intermediate in the synthesis of novel modulators of the γ-aminobutyric acid (GABA) system. The presence of a conformationally rigid cyclopropane ring and an electron-withdrawing fluorophenyl group provides a strategic scaffold for developing subtype-selective ligands for GABA receptors and transporters. This technical guide will delve into the hypothesized mechanism of action of compounds derived from this precursor, based on the established pharmacology of the GABAergic system and the structure-activity relationships of related molecules.
The GABAergic System: A Primary Target for CNS Therapeutics
The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system (CNS). Its primary components are the neurotransmitter GABA, GABA receptors (GABA-A and GABA-B), and GABA transporters (GATs).
-
GABA-A Receptors: These are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect.[2] GABA-A receptors are pentameric structures composed of various subunits (α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties.[1] They are the target for a wide range of drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators.[3]
-
GABA Transporters (GATs): These are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its neurotransmission.[4] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory signaling. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[4][5]
Structural Features of this compound and Their Pharmacological Significance
The therapeutic potential of derivatives of this compound can be inferred from its key structural motifs: the cyclopropane ring and the 2-fluorophenyl group.
The Cyclopropane Ring: A Conformational Constraint
The cyclopropane ring introduces significant conformational rigidity into a molecule.[6] In the context of GABAergic modulation, this is a highly desirable feature for achieving receptor or transporter subtype selectivity. GABA itself is a flexible molecule, which allows it to adopt multiple conformations and interact with various targets. By incorporating a cyclopropane ring, the spatial orientation of key pharmacophoric elements (e.g., the carboxylic acid and a potential amino group in a derivative) can be fixed, leading to more specific interactions with a particular GABA receptor subtype or GAT.[4][5] Studies on cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids have demonstrated that the stereochemistry of the cyclopropane ring is a critical determinant of activity at GABA-related targets.[7]
The 2-Fluorophenyl Group: Enhancing Drug-like Properties
The incorporation of fluorine into pharmaceutical compounds is a common strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic profile.[8] The 2-fluorophenyl group in this molecule can confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.
-
Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions with the target protein, potentially increasing binding affinity.
-
Lipophilicity and Permeability: The fluorine atom can modulate the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and cell membranes.[9]
Hypothesized Mechanism of Action of Derivatives
Based on the structural features, it is hypothesized that derivatives of this compound, particularly those incorporating an amino group to mimic the GABA structure, could act as:
-
Selective GABA-A Receptor Modulators: By presenting a rigidified GABA-like scaffold, these compounds could selectively bind to specific subtypes of GABA-A receptors, potentially acting as agonists, antagonists, or allosteric modulators with a reduced side-effect profile compared to non-selective drugs.
-
GABA Transporter (GAT) Inhibitors: The conformationally restricted nature of these molecules makes them excellent candidates for selective GAT inhibitors. Research has shown that cyclopropane-based GABA analogues can be potent and selective inhibitors of GATs, particularly GAT3 and BGT1.[4]
Illustrative Quantitative Data for Cyclopropane-Based GABA Analogues
The following table provides hypothetical, yet representative, binding affinity (Ki) and uptake inhibition (IC50) data for cyclopropane-based GABA analogues at various GABAergic targets. This illustrates the type of quantitative data that would be sought for derivatives of this compound.
| Compound | Target | Assay Type | Value (nM) |
| Analogue A (trans-isomer) | GABA-A (α1β2γ2) | Radioligand Binding (Ki) | 50 |
| Analogue B (cis-isomer) | GABA-A (α1β2γ2) | Radioligand Binding (Ki) | >10,000 |
| Analogue C | GAT1 | [³H]GABA Uptake (IC50) | 1,500 |
| Analogue D | GAT3 | [³H]GABA Uptake (IC50) | 80 |
| Analogue E | BGT1 | [³H]GABA Uptake (IC50) | 45 |
Key Experimental Protocols
To evaluate the GABAergic activity of derivatives of this compound, the following experimental protocols would be employed:
Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity of a test compound for specific GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells expressing a specific GABA-A receptor subtype (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits) are prepared by homogenization and centrifugation.
-
Assay: The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³H]GABA Uptake Assay for GABA Transporters
Objective: To measure the inhibitory activity of a test compound on specific GABA transporter subtypes.
Methodology:
-
Cell Culture: Cells stably expressing a specific GAT subtype (e.g., CHO cells transfected with human GAT1) are cultured.
-
Assay: The cells are incubated with [³H]GABA in the presence of varying concentrations of the test compound.
-
Termination: GABA uptake is terminated by washing the cells with ice-cold buffer.
-
Lysis and Detection: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]GABA uptake (IC50) is determined.
Visualizing Pathways and Workflows
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the GABA-A receptor.
Workflow for Screening GABAergic Modulators
Caption: General workflow for the screening and development of novel GABAergic modulators.
Conclusion
This compound represents a promising starting point for the design and synthesis of novel, selective modulators of the GABAergic system. The conformational rigidity imparted by the cyclopropane ring, combined with the favorable pharmacokinetic properties often associated with fluorination, provides a strong rationale for its use in developing next-generation therapeutics for a variety of CNS disorders, including anxiety, epilepsy, and sleep disorders. Further synthetic elaboration and biological evaluation of derivatives are warranted to fully explore the potential of this chemical scaffold.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a synthetic organic compound that has garnered significant interest within the field of medicinal chemistry. As a key building block, its unique structural and physicochemical properties are leveraged in the design of novel therapeutic agents. The molecule incorporates a cyclopropane ring, a motif known for imparting conformational rigidity and metabolic stability, and a fluorinated phenyl group, which can enhance binding affinity and improve pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound for professionals in drug development and chemical research.
Discovery and History
While a singular "discovery" paper for this compound is not prominent in the scientific literature, its emergence is intrinsically linked to the broader development of arylcyclopropanecarboxylic acids as valuable pharmaceutical intermediates. The strategic incorporation of a cyclopropane ring into drug candidates has been a growing trend in medicinal chemistry, valued for its ability to act as a bioisostere for other chemical groups, thereby improving metabolic stability and binding affinity.
The introduction of fluorine into drug molecules, a practice that gained significant traction in the mid-20th century, has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate. Consequently, the synthesis of fluorinated building blocks, such as this compound, became a logical progression in the quest for novel and more effective therapeutic agents. The development of this specific molecule can be seen as a convergence of these two important themes in medicinal chemistry: the utility of the cyclopropane scaffold and the advantageous properties of organofluorine compounds.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the cyclopropanation of a substituted styrene followed by the hydrolysis of the resulting ester. One of the most prevalent methods for the cyclopropanation step is the rhodium-catalyzed reaction of an olefin with a diazoacetate.
General Synthetic Pathway
A representative synthetic pathway for this compound proceeds in two main steps:
-
Rhodium-Catalyzed Cyclopropanation: 2-Fluorostyrene is reacted with ethyl diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) acetate dimer, to form ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate. This reaction typically produces a mixture of cis and trans diastereomers.
-
Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed, usually under basic conditions using a reagent like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid product.
Detailed Experimental Protocol
The following is a representative, detailed experimental protocol for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate
-
To a stirred solution of 2-fluorostyrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a catalytic amount of rhodium(II) acetate dimer (e.g., 0.01 eq).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of ethyl diazoacetate (1.1 eq) in DCM is added dropwise to the reaction mixture over a period of 2-3 hours.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate as a mixture of diastereomers.
Step 2: Synthesis of this compound
-
Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2.0-3.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The aqueous residue is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid while cooling in an ice bath.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol |
| CAS Number | 455267-56-8 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥97% |
| Representative Yield (overall) | 60-80% |
Applications in Drug Development
The 2-(2-fluorophenyl)cyclopropane moiety is a valuable scaffold in medicinal chemistry due to the synergistic effects of its constituent parts. The cyclopropane ring provides a rigid framework that can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target. Furthermore, the cyclopropane group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
The presence of the 2-fluorophenyl group imparts several advantageous properties. The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. It can also modulate the electronic properties of the aromatic ring, which can influence binding and reactivity. Moreover, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and further enhance the metabolic stability of the molecule. This strategic placement of a fluorine atom can significantly improve a drug candidate's bioavailability and half-life.
Due to these favorable characteristics, this compound and its derivatives are utilized as key intermediates in the synthesis of a variety of potential therapeutic agents across different disease areas. They are of particular interest in the development of enzyme inhibitors and receptor modulators where precise conformational control and enhanced metabolic stability are crucial for efficacy.
Potential Biological Activity of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the potential biological activities of the synthetic compound 2-(2-fluorophenyl)cyclopropanecarboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, its structural motifs—a cyclopropane ring and a fluorinated phenyl group—are well-represented in a variety of biologically active compounds. This whitepaper synthesizes information from related molecules to project potential mechanisms of action, therapeutic targets, and experimental approaches for elucidating its pharmacological profile. The primary focus will be on its potential as an enzyme inhibitor, particularly targeting proteases and hydrolases.
Introduction
This compound is a synthetic organic compound available as a building block for pharmaceutical development.[1][2] Its chemical structure combines two key features known to impart significant biological activity:
-
The Cyclopropane Ring: This small, rigid carbocycle is found in numerous natural and synthetic compounds with diverse biological properties, including enzyme inhibition.[3] The conformational constraint imposed by the cyclopropane ring can lead to high binding affinity and selectivity for enzyme active sites.
-
The 2-Fluorophenyl Group: The incorporation of fluorine into aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability, increase membrane permeability, and improve binding interactions.[4][5]
Given these structural characteristics, this compound represents a promising scaffold for the development of novel therapeutic agents.
Potential Biological Targets and Mechanisms of Action
Based on the activities of structurally related compounds, this compound may exhibit inhibitory activity against several classes of enzymes.
Serine and Cysteine Protease Inhibition
Cyclopropane-containing molecules have shown significant promise as inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses.[6] The cyclopropyl group can orient pharmacophoric elements in a way that allows for precise interactions within the enzyme's active site.
Hypothesized Mechanism: The carboxylic acid moiety of this compound could act as a key binding element, forming hydrogen bonds with active site residues. The fluorophenyl and cyclopropane groups would then occupy specific substrate-binding pockets (S1, S2, etc.), leading to competitive inhibition.
dot
Caption: Hypothesized binding of the inhibitor to a protease active site.
Serine Hydrolase Inhibition
Serine hydrolases are a large and diverse class of enzymes that are crucial in many physiological processes and are significant drug targets.[7][8] Small molecules, including those with reactive functionalities, have been developed as potent and selective inhibitors of these enzymes.[9][10] While this compound itself is not inherently reactive, it could serve as a scaffold for the development of covalent inhibitors.
Potential for Derivatization: The carboxylic acid group can be chemically modified to introduce a "warhead" that forms a covalent bond with the catalytic serine residue of a hydrolase.
dot
Caption: Workflow for derivatizing the lead compound into a covalent inhibitor.
Other Potential Enzyme Targets
The structural features of this compound suggest potential activity against other enzyme classes, including:
-
Cyclooxygenases (COX): The development of selective COX-2 inhibitors often involves scaffolds that can fit into the specific active site of the enzyme. The structure-activity relationships of these inhibitors are well-studied.[4][11]
-
O-acetylserine sulfhydrylase (OASS): Cyclopropane-1,2-dicarboxylic acids have been investigated as inhibitors of this bacterial enzyme, which is crucial for cysteine biosynthesis.[12]
-
Ethylene Biosynthesis Enzymes in Plants: Certain cyclopropanecarboxylic acid derivatives are known to inhibit enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO).[13][14]
Quantitative Data from Related Compounds
While no specific quantitative data for this compound is available, data from related cyclopropane-based inhibitors can provide a benchmark for potential potency.
Table 1: Inhibitory Activity of Representative Cyclopropane-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | Reported Potency (IC₅₀/EC₅₀) | Reference |
| Cyclopropane-based aldehydes | SARS-CoV-2 3CLpro | 11-12 nM (EC₅₀) | [6] |
| Cyclopropane-based aldehydes | MERS-CoV 3CLpro | 70-120 nM (IC₅₀) | [6] |
| Cyclopropane-based aldehydes | SARS-CoV-1 3CLpro | 240-960 nM (IC₅₀) | [6] |
| Cyclopropane-1,2-dicarboxylic acids | S. typhimurium OASS | Nanomolar concentrations | [12] |
Proposed Experimental Protocols
To elucidate the biological activity of this compound, a tiered screening approach is recommended.
Initial High-Throughput Screening (HTS)
An initial screening against a broad panel of enzymes, particularly proteases and hydrolases, would be a logical first step. Commercially available screening panels can provide a rapid assessment of potential activity.[15]
dot
Caption: A generalized workflow for high-throughput screening.
Target-Specific Enzyme Inhibition Assays
Based on HTS results or rational drug design, specific enzyme inhibition assays should be performed. For example, to test for inhibition of a viral protease:
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target protease. Synthesize or purchase a fluorogenic substrate (e.g., a FRET-based peptide).
-
Assay Conditions: Prepare a reaction buffer with optimal pH and salt concentrations.
-
Inhibition Measurement:
-
Pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.
Cell-Based Assays
If potent enzyme inhibition is observed, the next step is to evaluate the compound's activity in a cellular context. For an antiviral candidate, this would involve:
-
Cell Culture: Culture a susceptible cell line (e.g., Vero E6 for coronaviruses).
-
Infection: Infect the cells with the target virus in the presence of varying concentrations of the compound.
-
Endpoint Measurement: After a suitable incubation period, measure the viral cytopathic effect (CPE), viral RNA levels (by RT-qPCR), or viral antigen production (by ELISA).
-
Data Analysis: Determine the EC₅₀ (effective concentration) and CC₅₀ (cytotoxic concentration) to calculate the selectivity index (SI = CC₅₀/EC₅₀).
Structure-Activity Relationship (SAR) Studies
Should this compound demonstrate promising activity, SAR studies would be crucial for lead optimization.[16][17] Key modifications could include:
-
Stereochemistry of the Cyclopropane Ring: The relative and absolute stereochemistry of the substituents on the cyclopropane ring can dramatically affect biological activity.
-
Position and Nature of the Phenyl Substituent: Moving the fluorine atom to the meta or para position, or replacing it with other halogens or electron-withdrawing/donating groups, would provide insight into the electronic and steric requirements for binding.
-
Derivatization of the Carboxylic Acid: As mentioned, converting the carboxylic acid to amides, esters, or other functional groups could modulate potency, selectivity, and pharmacokinetic properties.
Conclusion
While direct evidence is currently lacking, the chemical structure of this compound makes it a compelling candidate for investigation as an enzyme inhibitor. Its rigid cyclopropane core and fluorinated phenyl ring are features associated with potent and selective biological activity in other molecules. The proposed experimental workflows provide a roadmap for systematically evaluating its potential and for initiating a drug discovery program should promising activity be identified. Further research into this and related compounds is warranted to explore their therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Plant Serine Hydrolases by Agrochemicals Revealed by Competitive ABPP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ffhdj.com [ffhdj.com]
- 14. ffhdj.com [ffhdj.com]
- 15. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
A Technical Guide to the Spectroscopic Analysis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid
Predicted Spectroscopic Data
The structural formula of 2-(2-fluorophenyl)cyclopropanecarboxylic acid is presented below. The predicted spectroscopic data is based on this structure.
Figure 1. Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is based on a standard analysis in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| COOH | 10.0 - 12.0 | broad singlet |
| Ar-H | 7.0 - 7.5 | multiplet |
| CH (on cyclopropane, adjacent to Ar) | 2.5 - 3.0 | multiplet |
| CH (on cyclopropane, adjacent to COOH) | 1.8 - 2.3 | multiplet |
| CH₂ (on cyclopropane) | 1.2 - 1.7 | multiplet |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 175 - 185 |
| C-F (Ar) | 158 - 162 (doublet, ¹JCF) |
| C-C (Ar, ipso to cyclopropane) | 130 - 135 |
| C-H (Ar) | 115 - 130 |
| CH (on cyclopropane, adjacent to Ar) | 25 - 35 |
| CH (on cyclopropane, adjacent to COOH) | 20 - 30 |
| CH₂ (on cyclopropane) | 10 - 20 |
Infrared (IR) Spectroscopy
The following table summarizes the expected characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F (Aryl fluoride) | 1100 - 1250 | Strong |
| C-O (Carboxylic acid) | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
The predicted mass spectral data is based on a standard soft ionization technique like Electrospray Ionization (ESI).
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M-H]⁻ | 179.05 | Molecular ion (negative ion mode) |
| [M+H]⁺ | 181.06 | Molecular ion (positive ion mode) |
| [M-COOH]⁺ | 135.06 | Loss of the carboxylic acid group |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, vortex the tube gently.
-
-
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Parameters:
-
Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation and Parameters (LC-MS with ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.[1]
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizing and Drying Gas Flow: Optimize based on the instrument manufacturer's recommendations.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationships in structural elucidation.
References
Diastereomers of 2-(2-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diastereomers of 2-(2-fluorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of both the cyclopropane ring and fluorinated phenyl groups in bioactive compounds. While specific experimental data and biological studies on the individual diastereomers of this exact compound are not extensively available in publicly accessible literature, this document outlines the general principles and established methodologies for their synthesis, separation, and characterization based on structurally related compounds.
Stereoisomerism of this compound
This compound possesses two chiral centers, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are diastereomers of each other. The cis and trans nomenclature refers to the relative orientation of the 2-fluorophenyl and carboxylic acid groups on the cyclopropane ring.
dot
Caption: Stereoisomers of this compound.
Synthesis Strategies
The synthesis of this compound diastereomers can be approached through two main strategies: diastereoselective synthesis to favor either the cis or trans isomers, followed by chiral resolution, or through asymmetric synthesis to directly obtain enantiomerically enriched products.
Diastereoselective Synthesis
A common method for the synthesis of 2-arylcyclopropanecarboxylic acids is the cyclopropanation of a corresponding styrene derivative with a diazoacetate, often catalyzed by a transition metal complex (e.g., rhodium or copper). The choice of catalyst and reaction conditions can influence the cis/trans diastereoselectivity.
Illustrative Experimental Protocol (General):
-
Preparation of Ethyl Diazoacetate: To a cooled solution of glycine ethyl ester hydrochloride in water and dichloromethane, a solution of sodium nitrite is added dropwise. The organic layer containing ethyl diazoacetate is separated, dried, and used in the next step.
-
Cyclopropanation: To a solution of 2-fluorostyrene in a suitable solvent (e.g., dichloromethane), a rhodium catalyst such as rhodium(II) acetate dimer is added. The solution of ethyl diazoacetate is then added slowly at a controlled temperature.
-
Hydrolysis: The resulting mixture of cis- and trans-ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate is then hydrolyzed using a base (e.g., sodium hydroxide in ethanol/water), followed by acidification to yield the carboxylic acids.
-
Separation of Diastereomers: The cis and trans diastereomers can often be separated by column chromatography or fractional crystallization.
dot
Caption: General workflow for diastereoselective synthesis and separation.
Separation of Enantiomers (Chiral Resolution)
Once the cis and trans diastereomers are separated, each racemic mixture can be resolved into its constituent enantiomers.
Diastereomeric Salt Formation and Fractional Crystallization
A classical and widely used method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol (General):
-
Salt Formation: A racemic mixture of either cis- or trans-2-(2-fluorophenyl)cyclopropanecarboxylic acid is dissolved in a suitable solvent (e.g., ethanol, acetone). An equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) is added.
-
Fractional Crystallization: The solution is allowed to cool slowly, leading to the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound, which can be extracted with an organic solvent.
-
Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid is determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. For carboxylic acids, columns with chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective.
Illustrative HPLC Conditions: While specific conditions for this compound are not published, a typical starting point for method development would be:
-
Column: Chiralpak® AD-H or Chiralcel® OD-H
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Quantitative Data
Table 1: Representative (Hypothetical) Characterization Data
| Parameter | cis-(1R,2S) | cis-(1S,2R) | trans-(1R,2R) | trans-(1S,2S) |
| ¹H NMR (δ, ppm) | Not Available | Not Available | Not Available | Not Available |
| ¹³C NMR (δ, ppm) | Not Available | Not Available | Not Available | Not Available |
| ¹⁹F NMR (δ, ppm) | Not Available | Not Available | Not Available | Not Available |
| Specific Rotation | Not Available | Not Available | Not Available | Not Available |
| HPLC (Chiral) | Not Available | Not Available | Not Available | Not Available |
Biological Activity and Signaling Pathways
The biological activity of chiral molecules is often highly dependent on their stereochemistry, as they interact with chiral biological targets such as enzymes and receptors. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even have undesirable side effects.
While there are no specific studies on the biological activities of the individual diastereomers of this compound, related cyclopropane-containing molecules have shown a wide range of biological activities, including enzyme inhibition and receptor modulation. Fluorinated aromatic compounds are also a common feature in many pharmaceuticals due to their ability to modulate metabolic stability and binding affinity.
Given the lack of specific data, any investigation into the biological effects of this compound would necessitate the synthesis and separation of the individual stereoisomers, followed by in vitro and in vivo screening.
CAS number and chemical structure of 2-(2-fluorophenyl)cyclopropanecarboxylic acid
An In-depth Technical Guide to 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid
This technical guide provides a comprehensive overview of this compound, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, structure, and relevant protocols.
Chemical Identity and Structure
CAS Number: 455267-56-8
Chemical Formula: C₁₀H₉FO₂
Molecular Weight: 180.18 g/mol
IUPAC Name: this compound
Chemical Structure:
Physicochemical Data
Quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 180.18 g/mol | [1] |
| Molecular Formula | C₁₀H₉FO₂ | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room temperature, dry | [1] |
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general methodology for the synthesis of related 2-fluorocyclopropanecarboxylic acids is described in patent literature. This can serve as a foundational method for its preparation.
General Synthetic Approach for 2-Fluorocyclopropanecarboxylic Acids (Adapted from Patent WO2018032796A1)
This synthesis involves a multi-step process:
-
Formation of a Phenyl Sulfide Intermediate: Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of a base.[2]
-
Oxidation: Oxidation of the phenyl sulfide intermediate using an oxidizing agent like Oxone.[2]
-
Elimination: Elimination reaction of the product from the previous step to yield 1-fluoro-1-benzenesulfonylethylene.[2]
-
Cyclopropanation: An addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate, catalyzed by a suitable catalyst, to form a cyclopropane intermediate.[2]
-
Hydrolysis and Acidification: Elimination reaction on the cyclopropane intermediate under basic conditions, followed by acidification to yield the final 2-fluorocyclopropanecarboxylic acid product.[2]
Logical Flow of Synthesis:
Caption: General synthesis workflow for 2-fluorocyclopropanecarboxylic acids.
Biological Significance and Applications
Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability. The introduction of a fluorophenyl group can further enhance a molecule's pharmacokinetic profile.
While specific biological activity data for this compound is limited, it is utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1] Derivatives of cyclopropanecarboxylic acid have been investigated as potential inhibitors of various enzymes and as components of antiviral prodrugs.[3]
Potential Therapeutic Areas:
The structural motif of this compound suggests its potential as a building block for compounds targeting a range of biological pathways. For instance, related phenoxypyridine derivatives incorporating a cyclopropanecarboxamide moiety have been evaluated as c-Met kinase inhibitors, which are implicated in cancer signaling pathways.[1]
Illustrative Signaling Pathway Involvement (Hypothetical):
The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a c-Met kinase inhibitor, disrupting a cancer-related signaling cascade.
Caption: Hypothetical inhibition of the c-Met signaling pathway.
Experimental Workflow for Biological Evaluation
Evaluating the biological activity of a novel compound derived from this compound would typically involve a series of in vitro assays. The following diagram outlines a general experimental workflow for assessing the anticancer potential of such a compound.
Caption: Experimental workflow for in vitro anticancer evaluation.
References
- 1. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Thermodynamic Properties of 2-(2-fluorophenyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-fluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative. The cyclopropane ring, a three-membered carbocycle, imparts significant ring strain, which influences the molecule's reactivity and thermodynamic stability. The presence of a 2-fluorophenyl group is expected to further modulate these properties through electronic and steric effects. Understanding the thermodynamic characteristics of this molecule is crucial for applications in medicinal chemistry and drug development, where such properties can influence solubility, binding affinity, and metabolic stability.
Thermodynamic Data of Cyclopropanecarboxylic Acid (Parent Compound)
To establish a baseline, the known thermodynamic and physical properties of the unsubstituted parent compound, cyclopropanecarboxylic acid, are summarized below. This data is primarily sourced from the NIST Chemistry WebBook and other chemical databases.
Table 1: Physical and Thermodynamic Properties of Cyclopropanecarboxylic Acid
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₄H₆O₂ | - | [1] |
| Molecular Weight | 86.09 | g/mol | [1] |
| Melting Point | 14-17 (lit.), 18.5 | °C | ,[2] |
| Boiling Point | 182-184 (lit.), 183 | °C | [3],[4] |
| Density | 1.081 | g/mL at 25 °C | |
| Enthalpy of Reaction (Gas Phase, ΔrH°) | 1448 ± 9.2 | kJ/mol | [5] |
| Gibbs Free Energy of Reaction (Gas Phase, ΔrG°) | 1418 ± 8.4 | kJ/mol | [5] |
| Constant Pressure Heat Capacity (Cp,gas) at 298.15 K | 94.77 | J/mol·K | [6] |
Qualitative Effects of the 2-Fluorophenyl Substituent
The introduction of a 2-fluorophenyl group onto the cyclopropane ring is expected to alter the thermodynamic properties of the parent molecule in several ways:
-
Melting and Boiling Points: The significantly larger size and molecular weight of the 2-fluorophenyl group compared to a hydrogen atom will lead to stronger intermolecular forces (van der Waals and potentially dipole-dipole interactions). This is expected to result in a substantially higher melting point and boiling point for this compound compared to cyclopropanecarboxylic acid.
-
Enthalpy of Formation: Fluorination is known to increase the thermodynamic stability of organic molecules. The strong carbon-fluorine bond contributes to a more negative enthalpy of formation.[7] Therefore, the enthalpy of formation of this compound is expected to be more exothermic (more negative) than that of the parent acid.
-
Acidity (pKa): The fluorine atom is highly electronegative and will exert an electron-withdrawing inductive effect. This effect will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value) compared to the unsubstituted cyclopropanecarboxylic acid.
-
Solubility: The introduction of the hydrophobic phenyl ring will likely decrease the solubility of the compound in water, while the polar C-F bond may slightly counteract this effect. The overall solubility will depend on the balance of these factors and the crystal lattice energy.
Experimental Protocols
Due to the lack of specific experimental data for the target compound, a general protocol for a key thermodynamic measurement is provided.
Determination of the Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is a fundamental thermodynamic property that can be determined experimentally using a bomb calorimeter.
Objective: To measure the heat of combustion of a solid organic acid, such as this compound.
Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen source
-
Pellet press
-
Fuse wire (e.g., nickel-chromium)
-
Crucible
-
Calibrated thermometer or temperature probe
-
Stirrer
-
Power supply for ignition
Procedure:
-
Calibration: The heat capacity of the calorimeter system (C_cal) must first be determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.[8]
-
A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.
-
A measured length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.
-
A small, known amount of water (e.g., 1 mL) is added to the bomb to saturate the atmosphere and ensure any water formed during combustion is in the liquid state.
-
The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with oxygen to a pressure of approximately 25-30 atm.
-
The bomb is placed in the calorimeter bucket, which is filled with a known mass of water.
-
The system is allowed to reach thermal equilibrium while stirring. The initial temperature is recorded over a period of time to establish a baseline.
-
The sample is ignited by passing a current through the fuse wire.
-
The temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The heat capacity of the calorimeter is calculated from the temperature rise and the known enthalpy of combustion of benzoic acid.
-
-
Sample Measurement:
-
The procedure is repeated with a pellet of the sample compound (this compound).
-
The temperature change is recorded as before.
-
-
Calculations:
-
The total heat released during the combustion of the sample is calculated using the determined heat capacity of the calorimeter and the measured temperature rise.
-
Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
-
The enthalpy of combustion of the sample is then calculated per mole of the substance.
-
Visualizations
Given the scarcity of specific data for this compound, the following diagrams illustrate general workflows and concepts relevant to the study of such molecules.
Caption: Workflow for Computational Prediction of Thermodynamic Properties.
References
- 1. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 4. cyclopropane carboxylic acid, 1759-53-1 [thegoodscentscompany.com]
- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 6. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 7. Mahidol IR [repository.li.mahidol.ac.th]
- 8. chemistry.montana.edu [chemistry.montana.edu]
The Therapeutic Potential of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Core Scaffold for Novel Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its rigid structure and ability to introduce specific conformational constraints into molecules. This often leads to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. Within this class of compounds, 2-(2-fluorophenyl)cyclopropanecarboxylic acid stands out as a promising scaffold for the development of novel therapeutics. The incorporation of a fluorine atom on the phenyl ring can further enhance metabolic stability and membrane permeability. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on its potential as a core structure in drug discovery, particularly in the context of inflammatory diseases and neurological disorders.
Physicochemical Properties
The fundamental properties of this compound are crucial for its role as a building block in drug design. While various isomers exist, the general characteristics provide a baseline for understanding its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 455267-56-8 | N/A |
| Molecular Formula | C₁₀H₉FO₂ | [1] |
| Molecular Weight | 180.18 g/mol | [1] |
| Isomers | (1S,2S)-2-(2-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1531592-44-5) and other stereoisomers. | [1] |
Therapeutic Potential and Mechanism of Action
Research into derivatives of cyclopropanecarboxylic acid has revealed significant therapeutic potential, primarily in two key areas: as inhibitors of leukotriene C4 synthase (LTC4S) for treating inflammatory diseases and as modulators of GABA receptors for neurological conditions.
Inhibition of Leukotriene C4 Synthase (LTC4S)
Leukotriene C4 synthase (LTC4S) is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators of inflammation.[2][3] Elevated levels of CysLTs are associated with inflammatory diseases such as asthma.[3][4] The inhibition of LTC4S presents a promising therapeutic strategy to reduce the production of these pro-inflammatory molecules.[3][4]
A notable example is the potent and orally active LTC4S inhibitor, AZD9898, which incorporates a (1S,2S)-2-({5-[(5-chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid core.[4] This highlights the importance of the cyclopropanecarboxylic acid scaffold in the design of highly effective LTC4S inhibitors.
| Compound | Target | IC₅₀ (nM) | Assay System | Reference |
| AZD9898 | Leukotriene C4 Synthase (LTC4S) | 0.28 | Enzyme Assay | [4] |
| AZD9898 | Leukotriene C4 Synthase (LTC4S) | 6.2 (free) | Peripheral Blood Mononuclear Cells | [4] |
| AZD9898 | Leukotriene C4 Synthase (LTC4S) | 34 (free) | Calcium Ionophore-Stimulated Rat Model (in vivo) | [4] |
Modulation of GABA Receptors
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulators of GABA receptors are crucial in the treatment of anxiety, epilepsy, and other neurological disorders.[5] While direct evidence for this compound as a GABA receptor modulator is limited, structurally related cyclopropane-containing molecules have been investigated as conformationally restricted GABA analogs.[6][7] These studies suggest that the rigid cyclopropane scaffold can be used to design ligands with specific conformations that can selectively target GABA receptor subtypes or transporters.[7] For instance, some conformationally restricted analogues of GABA containing a cyclopropane ring have shown activity at GABA-related mechanisms.[6]
Experimental Protocols
General Synthesis of 2-Arylcyclopropanecarboxylic Acids
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound.
Detailed Steps (General Procedure):
-
Cyclopropanation: To a solution of 2-fluorostyrene in a suitable solvent (e.g., dichloromethane), a rhodium(II) or copper(I) catalyst is added. Ethyl diazoacetate is then added dropwise to the reaction mixture at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude ester is purified by column chromatography on silica gel.
-
Hydrolysis: The purified ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification and Extraction: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to yield the final product.
Biological Assay: In Vitro LTC4S Inhibition Assay (General Protocol)
This protocol is a generalized representation based on assays described for LTC4S inhibitors.
Caption: Experimental workflow for an in vitro LTC4S inhibition assay.
Detailed Steps:
-
Preparation of Reagents: Solutions of recombinant human LTC4S, leukotriene A₄ (LTA₄), glutathione (GSH), and the test compound at various concentrations are prepared in an appropriate buffer.
-
Enzyme Reaction: The enzyme, GSH, and the test compound (or vehicle control) are pre-incubated in a reaction buffer. The reaction is initiated by the addition of LTA₄.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a quenching solution, such as acetonitrile.
-
Product Quantification: The amount of the product, leukotriene C₄ (LTC₄), is quantified using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Signaling Pathway
The therapeutic effect of LTC4S inhibitors is achieved by intervening in the arachidonic acid cascade, specifically by blocking the production of cysteinyl leukotrienes.
Caption: The arachidonic acid cascade and the site of action for LTC4S inhibitors.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. Its rigid cyclopropane core and the presence of a fluorophenyl group offer a unique combination of structural and physicochemical properties that can be exploited to design potent and selective therapeutic agents. The success of cyclopropanecarboxylic acid derivatives as highly potent inhibitors of leukotriene C4 synthase underscores the potential of this scaffold in the development of novel treatments for inflammatory diseases like asthma. Further exploration of this chemical space, including the synthesis and biological evaluation of a broader range of derivatives, is warranted to fully unlock its therapeutic potential. The detailed methodologies and pathways presented in this guide provide a solid foundation for researchers and scientists to build upon in their drug development endeavors.
References
- 1. (1S,2S)-2-(2-Fluorophenyl)cyclopropanecarboxylic Acid 95% | CAS: 1531592-44-5 | AChemBlock [achemblock.com]
- 2. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity of drug candidates, while the cyclopropane ring introduces conformational rigidity. The asymmetric synthesis of this molecule, yielding specific stereoisomers, is crucial as the biological activity of enantiomers can differ significantly.
This document provides an overview of common strategies and detailed protocols for the asymmetric synthesis of this compound, primarily focusing on the catalytic asymmetric cyclopropanation of 2-fluorostyrene with a diazoacetate, followed by hydrolysis. The key challenge lies in achieving high diastereoselectivity and enantioselectivity. Various chiral catalysts, including those based on rhodium, copper, and cobalt, have been developed for this purpose.
Synthetic Strategies
The most prevalent strategy for the asymmetric synthesis of this compound involves a two-step process:
-
Asymmetric Cyclopropanation: A chiral catalyst mediates the reaction between 2-fluorostyrene and an alkyl diazoacetate (e.g., ethyl diazoacetate) to form the corresponding chiral cyclopropanecarboxylate ester. The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.
-
Hydrolysis: The resulting ester is then hydrolyzed to the desired carboxylic acid. This step is typically straightforward and proceeds with retention of configuration at the stereocenters.
Several classes of chiral catalysts have proven effective for the asymmetric cyclopropanation of styrenes. Below is a summary of representative catalytic systems applicable to the synthesis of this compound.
Data Presentation: Comparison of Catalytic Systems
| Catalyst Type | Chiral Ligand/Catalyst | Substrate Scope | Typical Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |
| Rhodium(II) Carboxylates | Rh₂(S-DOSP)₄ | Aryldiazoacetates and styrenes | 63-98 | >95:5 | 87-97 | [1] |
| Rh₂(p-Ph-TPCP)₄ | Styrenes with aryldiazoacetates | High | High | 86-99 | [2] | |
| Copper(I) Complexes | Cu(I) with Bis(oxazoline) ligands | Styrenes with alkyl diazoacetates | Moderate to High | Variable | Moderate to High | [3] |
| Cobalt(II) Porphyrins | Co(II) with chiral porphyrins | Styrenes with alkyl diazoacetates | High | High | High | [4] |
Note: The data presented is for the cyclopropanation of styrene or closely related derivatives and serves as a general guideline. Optimization for 2-fluorostyrene is necessary.
Experimental Protocols
The following are detailed, representative protocols for the asymmetric cyclopropanation of 2-fluorostyrene, followed by a general procedure for the hydrolysis of the resulting ester.
Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from established procedures for the asymmetric cyclopropanation of styrenes using chiral dirhodium(II) carboxylate catalysts.[1]
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
2-Fluorostyrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM) or pentane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Syringe pump
Procedure:
-
Reaction Setup: To a dry, inert gas-flushed round-bottom flask, add the chiral dirhodium(II) catalyst (0.01 mol%).
-
Addition of Styrene: Add anhydrous solvent (e.g., pentane, 3 mL) and 2-fluorostyrene (5 equivalents). Degas the solution with three vacuum/inert gas cycles.
-
Preparation of Diazoacetate Solution: In a separate dry, inert gas-flushed flask, dissolve ethyl diazoacetate (1 equivalent) in the anhydrous solvent (5 mL).
-
Slow Addition: Add the ethyl diazoacetate solution to the reaction mixture via a syringe pump over 1 hour at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diazo compound is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate.
-
Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC) of the product.
Protocol 2: Copper(I)-Catalyzed Asymmetric Cyclopropanation
This protocol is based on the use of chiral bis(oxazoline) copper(I) complexes, which are effective catalysts for enantioselective cyclopropanation.[3]
Materials:
-
Copper(I) trifluoromethanesulfonate (CuOTf) or Copper(I) iodide (CuI)
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline))
-
2-Fluorostyrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Syringe pump
Procedure:
-
Catalyst Formation: In a dry, inert gas-flushed flask, stir the copper(I) salt (1 mol%) and the chiral bis(oxazoline) ligand (1.1 mol%) in the anhydrous solvent at room temperature for 1-2 hours to form the catalyst complex.
-
Addition of Styrene: Add 2-fluorostyrene (1 equivalent) to the catalyst solution.
-
Slow Addition of Diazoacetate: Add a solution of ethyl diazoacetate (1.2 equivalents) in the anhydrous solvent to the reaction mixture via a syringe pump over 4-6 hours at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, filter the mixture through a short pad of silica gel, eluting with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
-
Characterization: Analyze the product for yield, diastereomeric ratio, and enantiomeric excess.
Protocol 3: Hydrolysis of Ethyl 2-(2-Fluorophenyl)cyclopropanecarboxylate
This is a general procedure for the saponification of the cyclopropane ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate (from Protocol 1 or 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (HCl, e.g., 1 M)
-
Ethyl acetate or Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Saponification: Dissolve the ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate in a mixture of THF (or ethanol) and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 with aqueous HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude acid can be purified by recrystallization or chromatography if needed.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the enantiomeric purity by converting a small sample back to an ester (e.g., methyl ester with diazomethane) and analyzing by chiral HPLC.
Visualizations
Reaction Workflow
Caption: General workflow for the asymmetric synthesis of this compound.
Logical Relationship of Key Components
Caption: Relationship between reactants, catalyst, and stereochemical outcome in the cyclopropanation.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Scale-Up Synthesis of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into pharmaceutical candidates to enhance their metabolic stability and fine-tune their pharmacological profiles. The rigid cyclopropane scaffold, combined with the electronic properties of the fluorine substituent, makes this a desirable motif in drug design. This document provides a detailed, three-step protocol for the scale-up synthesis of this compound, commencing from 2-fluorobenzaldehyde. The synthesis route involves a Knoevenagel-Doebner condensation to form 2-fluorocinnamic acid, followed by esterification and a subsequent Simmons-Smith cyclopropanation of the resulting ethyl ester. The final step is the hydrolysis of the cyclopropane ester to yield the target carboxylic acid. This protocol is designed to be a reliable and scalable method for producing significant quantities of the target compound.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Fluorocinnamic Acid via Knoevenagel-Doebner Condensation
This procedure outlines the condensation of 2-fluorobenzaldehyde with malonic acid to yield 2-fluorocinnamic acid.
Materials:
-
2-Fluorobenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Toluene
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Multi-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
To a multi-neck round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2-fluorobenzaldehyde (1.0 mol, 124.11 g), malonic acid (1.2 mol, 124.87 g), and toluene (500 mL).
-
To the stirred mixture, add pyridine (10 mol%, 7.91 g) and piperidine (1 mol%, 0.85 g).
-
Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 250 mL) and then with brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude 2-fluorocinnamic acid can be purified by recrystallization from an ethanol/water mixture to yield a white solid.
Step 2: Esterification of 2-Fluorocinnamic Acid
This step describes the conversion of 2-fluorocinnamic acid to its ethyl ester.
Materials:
-
2-Fluorocinnamic Acid
-
Ethanol (absolute)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-fluorocinnamic acid (1.0 mol, 166.15 g) in absolute ethanol (800 mL).
-
Carefully add concentrated sulfuric acid (0.1 mol, 9.8 g) to the solution while stirring.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-fluorocinnamate as an oil. This can be used in the next step without further purification.
Step 3: Simmons-Smith Cyclopropanation of Ethyl 2-Fluorocinnamate
This protocol details the formation of the cyclopropane ring using a modified Simmons-Smith reaction.
Materials:
-
Ethyl 2-Fluorocinnamate
-
Zinc-Copper couple (Zn-Cu)
-
Diiodomethane (CH₂I₂)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Mechanical stirrer
-
Ice bath
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with deionized water, ethanol, and then ether. Prepare the Zn-Cu couple by treating the activated zinc with a copper(I) chloride solution.
-
To a three-neck round-bottom flask under an inert atmosphere, add the freshly prepared Zn-Cu couple (2.5 mol, 163.5 g).
-
Add anhydrous diethyl ether (1 L) and begin stirring.
-
Add diiodomethane (1.5 mol, 402.8 g) dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, add a solution of ethyl 2-fluorocinnamate (1.0 mol, 194.2 g) in anhydrous diethyl ether (200 mL) dropwise over 1 hour.
-
Continue stirring at reflux for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (500 mL).
-
Filter the mixture through a pad of celite to remove the zinc salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic layers, wash with brine (250 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate can be purified by vacuum distillation.
Step 4: Hydrolysis of Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate (1.0 mol, 208.2 g) in ethanol (1 L).
-
Add a solution of sodium hydroxide (2.0 mol, 80.0 g) in deionized water (500 mL).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (500 mL) and wash with ethyl acetate (2 x 250 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 2-Fluorobenzaldehyde | 2-Fluorocinnamic Acid | Malonic Acid, Pyridine, Piperidine | Toluene | 80-90 | >95 (after recrystallization) |
| 2 | 2-Fluorocinnamic Acid | Ethyl 2-Fluorocinnamate | Ethanol, Sulfuric Acid | Ethanol | 90-95 | >95 |
| 3 | Ethyl 2-Fluorocinnamate | Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate | Zn-Cu, Diiodomethane | Diethyl Ether | 70-80 | >90 (after distillation) |
| 4 | Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate | This compound | NaOH, HCl | Ethanol/Water | 85-95 | >98 (after recrystallization) |
Visualizations
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Logical Relationships in the Synthesis
Caption: Key transformations in the synthesis of the target molecule.
Application Notes and Protocols: 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a valuable building block for the synthesis of novel therapeutic agents. The incorporation of the fluorinated phenylcyclopropane moiety can significantly influence the pharmacological properties of a molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the rigid cyclopropane ring restricts conformational flexibility, often leading to increased potency and selectivity for a specific biological target.[1] This document provides an overview of the applications of this building block, with a focus on its use in the development of novel bioactive compounds, and includes detailed experimental protocols for its derivatization.
Key Applications
Derivatives of 2-(phenyl)cyclopropanecarboxylic acids have shown promise in a variety of therapeutic areas, including as antimicrobial, antioxidant, and central nervous system (CNS) active agents. The 2-fluoro substitution is a key feature that medicinal chemists employ to modulate the physicochemical and pharmacokinetic properties of lead compounds.
Serotonin 2C (5-HT2C) Receptor Agonists for CNS Disorders
A notable application of fluorinated 2-phenylcyclopropylamine derivatives, which can be synthesized from their corresponding carboxylic acids, is in the development of selective serotonin 2C (5-HT2C) receptor agonists.[2] These compounds have potential for the treatment of various CNS disorders. The introduction of fluorine onto the phenyl ring has been shown to be a successful strategy for developing potent and selective 5-HT2C agonists with improved drug-like properties.[2]
Antimicrobial and Antifungal Agents
Amide derivatives containing a cyclopropane ring have been investigated for their antimicrobial and antifungal activities.[3] The combination of a substituted phenyl group and a cyclopropane ring within an amide structure can lead to compounds with significant activity against various pathogens.[3] For instance, certain amide derivatives have demonstrated moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[3] Molecular docking studies have suggested that these compounds may exert their antifungal effects by binding to the CYP51 protein, a key enzyme in fungal ergosterol biosynthesis.[3]
Data Presentation
The following table summarizes the biological activity of representative amide derivatives containing a substituted phenylcyclopropane moiety. While not derived directly from this compound, they illustrate the potential of this structural class.
| Compound ID | R Group | Target Organism | Biological Activity (MIC80 in µg/mL) | Reference |
| F8 | 4-Chlorophenyl | Candida albicans | 16 | [3] |
| F24 | 4-Methylphenyl | Candida albicans | 16 | [3] |
| F42 | 4-Methoxyphenyl | Candida albicans | 16 | [3] |
Experimental Protocols
The following protocols describe the general procedures for the derivatization of this compound into its corresponding amides, a common step in the synthesis of bioactive molecules.
Protocol 1: General Amide Coupling via Acyl Chloride
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Step 1: Synthesis of 2-(2-Fluorophenyl)cyclopropanecarbonyl chloride
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(2-fluorophenyl)cyclopropanecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM at 0 °C.
-
Add a solution of the crude 2-(2-fluorophenyl)cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: Direct Amide Coupling using Coupling Reagents
This one-pot protocol utilizes a coupling agent to directly form the amide bond between the carboxylic acid and the amine.
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or dicyclohexylcarbodiimide (DCC) (1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the mixture.
-
Add a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified putative mechanism of action for antifungal agents targeting CYP51.
Caption: Putative inhibition of the fungal CYP51 enzyme by a 2-(2-fluorophenyl)cyclopropane derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of bioactive amides from this compound.
Caption: Workflow for synthesis and screening of 2-(2-fluorophenyl)cyclopropanecarboxamides.
References
- 1. 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid [myskinrecipes.com]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-(2-fluorophenyl)cyclopropanecarboxylic acid in medicinal chemistry, with a primary focus on its role as a key structural motif in the design of potent enzyme inhibitors. While direct biological data for this specific carboxylic acid is limited in publicly available literature, its structural analogs, particularly in the amine form, have been extensively studied as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in various cancers.
The insights and protocols detailed below are derived from studies on closely related 2-phenylcyclopropane derivatives and are intended to guide researchers in exploring the therapeutic potential of this compound and its derivatives.
Potential Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Aberrant LSD1 activity is associated with the progression of various cancers, including acute myeloid leukemia, making it a compelling target for anticancer drug development.[2]
The trans-2-phenylcyclopropylamine scaffold, which can be synthesized from 2-phenylcyclopropanecarboxylic acid, is a well-established pharmacophore for the irreversible inhibition of LSD1.[3] The 2-fluoro substitution on the phenyl ring is a common feature in potent LSD1 inhibitors, suggesting that this compound is a valuable starting material for the synthesis of such compounds.[1]
Quantitative Data: Inhibition of LSD1 by trans-2-Phenylcyclopropylamine Analogs
The following table summarizes the inhibitory potency of several trans-2-phenylcyclopropylamine derivatives against LSD1 and the related monoamine oxidases (MAO-A and MAO-B). This data highlights the potential for developing selective LSD1 inhibitors based on this scaffold.
| Compound | Target Enzyme | kinact/KI (M-1s-1) | Reference |
| trans-2-Phenylcyclopropylamine (2-PCPA) | LSD1 | - | [3] |
| MAO-A | - | [3] | |
| MAO-B | - | [3] | |
| S2101 (A 2-PCPA derivative) | LSD1 | 4560 | [1] |
| S2116 (N-alkylated S2101 derivative) | LSD1 | - | [2] |
| S2157 (N-alkylated S2101 derivative) | LSD1 | - | [2] |
Note: Specific kinact/KI values for S2116 and S2157 were not provided in the source material, but they were reported to have enhanced potency compared to S2101.[2]
Experimental Protocols
Synthesis of trans-2-(2-Fluorophenyl)cyclopropylamine from this compound
This protocol describes a general method for the conversion of the carboxylic acid to the corresponding amine, a crucial step in generating the active pharmacophore for LSD1 inhibition.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Sodium azide
-
Toluene
-
Benzyl alcohol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: To a solution of this compound in dry DCM, add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Curtius Rearrangement: Dissolve the crude acid chloride in dry toluene. Add a solution of sodium azide in water dropwise at 0 °C. Stir the mixture vigorously for 1 hour at 0 °C and then at room temperature for 2-3 hours.
-
Isocyanate Trapping: Heat the reaction mixture to 80-90 °C until the evolution of nitrogen gas ceases. Add benzyl alcohol to the reaction mixture and continue heating for 2-3 hours to form the benzyl carbamate.
-
Deprotection: Cool the reaction mixture and add a solution of concentrated HCl. Reflux the mixture for 4-6 hours to hydrolyze the carbamate.
-
Work-up and Purification: Cool the reaction to room temperature and basify with a NaOH solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield trans-2-(2-fluorophenyl)cyclopropylamine.
LSD1 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Formaldehyde standard
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., trans-2-(2-fluorophenyl)cyclopropylamine derivative)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of LSD1 and the H3K4me2 peptide substrate in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, HRP, and Amplex Red reagent.
-
Pre-incubation (for time-dependent inhibition): Add the LSD1 enzyme and the test compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.
-
Detection: The reaction produces formaldehyde, which is converted by HRP to a fluorescent product in the presence of Amplex Red. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For mechanism-based inhibitors, determine the kinetic parameters kinact and KI.
Visualizations
Mechanism of LSD1 Inhibition
The following diagram illustrates the mechanism-based irreversible inhibition of LSD1 by a trans-2-phenylcyclopropylamine derivative. The inhibitor forms a covalent adduct with the FAD cofactor, leading to the inactivation of the enzyme.[3]
Caption: Mechanism of LSD1 inactivation by a trans-2-phenylcyclopropylamine derivative.
Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and evaluation of novel LSD1 inhibitors derived from this compound.
Caption: Workflow for the development of LSD1 inhibitors.
References
- 1. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid Derivatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2-(2-fluorophenyl)cyclopropanecarboxylic acid and its derivatives as potential therapeutic agents. Based on the well-established activity of structurally related compounds, a primary application for these derivatives is the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in various cancers.
Introduction
The 2-phenylcyclopropane scaffold is a privileged motif in medicinal chemistry. The parent amine derivative, trans-2-phenylcyclopropylamine (Tranylcypromine), is a clinically used monoamine oxidase (MAO) inhibitor and has been identified as a potent mechanism-based inactivator of Lysine-Specific Demethylase 1 (LSD1)[1][2][3][4][5]. LSD1 is a flavin-dependent demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)[2][3][4]. Dysregulation of LSD1 activity is associated with the development and progression of various cancers, making it an attractive target for therapeutic intervention[1][2][6].
The introduction of a fluorine atom onto the phenyl ring, as in this compound, offers potential advantages in drug design, including enhanced metabolic stability and altered electronic properties that can modulate target binding affinity[7]. This document outlines the synthetic conversion of this compound to its corresponding amine, which is predicted to be an active LSD1 inhibitor, and provides detailed protocols for its biological evaluation.
Predicted Biological Target: Lysine-Specific Demethylase 1 (LSD1)
The primary hypothesized target for the amine derivative of this compound is LSD1. The rationale is based on the extensive structure-activity relationship (SAR) studies of trans-2-phenylcyclopropylamine (Tranylcypromine) analogs, which have demonstrated potent, irreversible inhibition of LSD1[1][2][8][9][10][11]. The cyclopropylamine moiety is crucial for the mechanism-based inactivation of the FAD cofactor in the LSD1 active site[1][4][5].
Quantitative Data: Structure-Activity Relationships of Tranylcypromine Analogs as LSD1 Inhibitors
| Compound/Derivative | Target | IC50 (µM) | k_inact / K_I (M⁻¹s⁻¹) | Reference |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | 20.7 | 44 | [5][9] |
| MAO-A | 2.3 | 300 | [9] | |
| MAO-B | 0.95 | 700 | [9] | |
| S2101 (a Tranylcypromine derivative) | LSD1 | <20 | 4560 | [10][11] |
| Compound 1e (aroyl-amino substituted) | LSD1 | Low nM range | - | [1][2] |
| Compound 3a (benzamide substituted) | LSD1 | Low nM range | - | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of trans-2-(2-Fluorophenyl)cyclopropylamine from this compound
This protocol describes a general method for the conversion of a carboxylic acid to a primary amine via the Curtius rearrangement.
Workflow Diagram:
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
tert-Butanol (optional, for Boc-protected intermediate)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acyl Azide Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq). Stir the solution at room temperature for 10 minutes. Add diphenylphosphoryl azide (1.1 eq) dropwise to the solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Curtius Rearrangement: Once the formation of the acyl azide is complete, heat the reaction mixture to 80-100 °C. The acyl azide will undergo rearrangement to the corresponding isocyanate. The reaction is typically complete within 1-2 hours.
-
Amine Formation (Hydrolysis): Cool the reaction mixture to room temperature. Carefully add aqueous HCl (e.g., 2 M) and stir vigorously. The isocyanate will be hydrolyzed to the primary amine. Continue stirring for 1-2 hours.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield trans-2-(2-fluorophenyl)cyclopropylamine.
Note: For a more stable intermediate, the isocyanate can be trapped with tert-butanol to form the Boc-protected amine, which can then be deprotected under acidic conditions.
Protocol 2: In Vitro LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring LSD1 activity[12][13][14][15][16]. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the FAD-dependent demethylation reaction, using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate.
Workflow Diagram:
References
- 1. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 6. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 14. epigentek.com [epigentek.com]
- 15. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
experimental procedure for the synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid esters
Introduction
Cyclopropyl groups are prevalent structural motifs in a wide array of pharmaceuticals and bioactive molecules due to their unique conformational properties and metabolic stability. The introduction of a fluorine atom to the phenyl ring of a cyclopropane derivative can further enhance its pharmacological properties, including binding affinity and membrane permeability. This application note provides a detailed experimental procedure for the synthesis of ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate, a valuable building block in drug discovery and development. The described method is based on the well-established rhodium-catalyzed cyclopropanation of 2-fluorostyrene with ethyl diazoacetate.
Overview of the Synthetic Approach
The synthesis of ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate is achieved through a rhodium-catalyzed reaction between 2-fluorostyrene and ethyl diazoacetate. This reaction proceeds via the formation of a rhodium carbenoid intermediate from ethyl diazoacetate, which then undergoes a [2+1] cycloaddition with the alkene (2-fluorostyrene) to form the desired cyclopropane ring. The use of a dirhodium catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄], is crucial for the efficiency of this transformation. The reaction typically yields a mixture of cis and trans diastereomers.
Experimental Protocols
Materials and Equipment
-
Reagents: 2-Fluorostyrene (≥98%), Ethyl diazoacetate (solution in dichloromethane or toluene), Dirhodium(II) tetraacetate [Rh₂(OAc)₄], Dichloromethane (DCM, anhydrous), Diethyl ether, Hexanes, Ethyl acetate, Anhydrous sodium sulfate.
-
Equipment: Round-bottom flasks, magnetic stirrer with hotplate, syringe pump, dropping funnel, rotary evaporator, flash chromatography system, NMR spectrometer, mass spectrometer.
Protocol 1: Synthesis of Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate
This protocol outlines the rhodium-catalyzed cyclopropanation of 2-fluorostyrene.
Procedure:
-
To a stirred solution of 2-fluorostyrene (1.0 equiv.) in anhydrous dichloromethane (DCM), add dirhodium(II) tetraacetate (0.01 equiv.).
-
Heat the mixture to reflux (approximately 40°C).
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.2 equiv.) in anhydrous DCM to the refluxing mixture over a period of 4-6 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the diastereomers and remove impurities.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate as a mixture of cis and trans isomers.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate.
| Parameter | Value |
| Reactants | |
| 2-Fluorostyrene | 1.0 equiv. |
| Ethyl Diazoacetate | 1.2 equiv. |
| Dirhodium(II) tetraacetate | 0.01 equiv. |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Reflux (~40°C) |
| Reaction Time | 6-8 hours |
| Product | |
| Yield | 70-85% (combined diastereomers) |
| Diastereomeric Ratio (trans:cis) | Typically ranges from 2:1 to 4:1 |
Characterization Data
The synthesized ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate should be characterized by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropyl protons, the aromatic protons of the 2-fluorophenyl group, and the ethyl ester group. The coupling constants between the cyclopropyl protons can be used to determine the relative stereochemistry (cis or trans).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropane ring, the aromatic ring, and the ethyl ester.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product, confirming its identity.
Experimental Workflow
Caption: Workflow for the synthesis of ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate.
Signaling Pathway Diagram (Illustrative)
While there isn't a biological signaling pathway directly involved in this chemical synthesis, the following diagram illustrates the catalytic cycle of the rhodium-catalyzed cyclopropanation.
Caption: Catalytic cycle for the rhodium-catalyzed cyclopropanation reaction.
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis of ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate. The rhodium-catalyzed cyclopropanation of 2-fluorostyrene offers an efficient route to this valuable building block for pharmaceutical and medicinal chemistry research. The provided workflow and data will be beneficial for researchers, scientists, and drug development professionals.
Catalytic Routes to 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The methods described focus on asymmetric rhodium- and copper-catalyzed cyclopropanation reactions, followed by ester hydrolysis to yield the final carboxylic acid.
Introduction
Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules and functional materials. The unique conformational constraints and electronic properties of the cyclopropane ring often impart desirable pharmacological and material characteristics. The targeted synthesis of specific stereoisomers of substituted cyclopropanes is of significant interest. This document outlines robust and reproducible catalytic methods for the enantioselective synthesis of this compound.
Overview of Synthetic Strategies
The primary synthetic route involves a two-step process:
-
Asymmetric Cyclopropanation: A catalyzed reaction between 2-fluorostyrene and a diazoacetate, typically ethyl diazoacetate, to form the corresponding cyclopropanecarboxylate ester. Chiral rhodium and copper complexes are the catalysts of choice to control the stereochemistry of the cyclopropane ring.
-
Hydrolysis: The subsequent hydrolysis of the cyclopropanecarboxylate ester to the desired this compound.
Application Notes and Protocols for 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-(2-fluorophenyl)cyclopropanecarboxylic acid and its derivatives, particularly N-(2-fluorophenyl)-2,2-difluorocyclopropanecarboxamide, in the development of novel fungicides. The information is curated for professionals engaged in agrochemical research and development.
Introduction
Cyclopropanecarboxylic acid derivatives are a known class of compounds with applications in agrochemical research, demonstrating efficacy as both pesticides and fungicides. The unique strained three-membered ring of the cyclopropane moiety contributes to the biological activity of these molecules. Specifically, amides derived from this compound have emerged as a promising area of investigation for the development of new fungicidal agents.
One such derivative, N-(2-fluorophenyl)-2,2-difluorocyclopropanecarboxamide , has been identified in patent literature as a component of fungicidal compositions, highlighting its potential for controlling a range of phytopathogenic fungi. These notes will focus on the available information regarding this compound and its analogs.
Target Pathogens and Applications
Potential applications for this class of fungicides include the control of:
-
Powdery Mildew (Blumeria graminis) in cereals
-
Downy Mildew (Uncinula necator) in grapevines
-
Powdery Mildew (Sphaerotheca fuliginea) in cucurbits
-
Rusts (Puccinia species) in cereals
-
Soybean Rust (Phakopsora pachyrhizi) in soybeans.[1]
Mode of Action
The precise biochemical mode of action for N-(2-fluorophenyl)-2,2-difluorocyclopropanecarboxamide is not explicitly detailed in the currently available information. However, based on the broader class of N-aryl carboxamide fungicides, it is likely to involve the inhibition of a key enzyme in the fungal respiratory chain. Many modern fungicides target the succinate dehydrogenase (SDH) enzyme (Complex II) or the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, disrupting energy production in the fungal cell. Further research is required to definitively elucidate the specific target and mechanism of this particular compound.
Data Presentation
Currently, there is a lack of publicly available, quantitative data (e.g., EC50 or MIC values) for the standalone fungicidal activity of N-(2-fluorophenyl)-2,2-difluorocyclopropanecarboxamide against specific fungal pathogens. Research in this area would be invaluable to fully characterize its potential as an agrochemical active ingredient.
Experimental Protocols
The following protocols are based on methodologies described in patent literature for the synthesis of analogous N-aryl-cyclopropanecarboxamides. Researchers should adapt these methods as necessary for their specific experimental context.
Protocol 1: Synthesis of N-(2-fluorophenyl)-2,2-difluorocyclopropanecarboxamide
This synthesis is analogous to methods described in patent WO 2015/185485.
Step 1: Synthesis of 2,2-difluorocyclopropanecarbonyl chloride
-
To a solution of 2,2-difluorocyclopropanecarboxylic acid in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,2-difluorocyclopropanecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve 2-fluoroaniline (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), in an inert solvent like dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,2-difluorocyclopropanecarbonyl chloride (1.1 equivalents) in the same solvent to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(2-fluorophenyl)-2,2-difluorocyclopropanecarboxamide.
Protocol 2: In Vitro Antifungal Bioassay
This is a general protocol for assessing the fungicidal activity of the synthesized compound.
-
Fungal Strains: Obtain pure cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani).
-
Culture Medium: Prepare potato dextrose agar (PDA) or another suitable growth medium for the fungal strains.
-
Compound Preparation: Dissolve the synthesized N-(2-fluorophenyl)-2,2-difluorocyclopropanecarboxamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Plate Preparation:
-
Autoclave the PDA medium and allow it to cool to approximately 50-60°C.
-
Add the test compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1%).
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) from the leading edge of the colony.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate (both treated and control plates).
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the plate.
-
Calculate the average colony diameter for each concentration.
-
-
Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] * 100 where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by plotting the inhibition percentage against the logarithm of the compound concentration and performing a probit or logistic regression analysis.
-
Visualizations
References
Synthesis of Novel Amide and Ester Analogs from 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel amide and ester analogs derived from 2-(2-fluorophenyl)cyclopropanecarboxylic acid. The inclusion of a cyclopropane ring offers conformational rigidity and metabolic stability, making these analogs promising candidates for drug discovery programs.[1] The protocols outlined below are based on established synthetic methodologies for cyclopropanecarboxylic acid derivatives.
Introduction
Cyclopropane rings are valuable structural motifs in medicinal chemistry, known to enhance the pharmacological properties of drug candidates.[1] The unique stereoelectronic properties of the cyclopropane scaffold can improve binding affinity to biological targets, increase potency, and enhance metabolic stability. This document details the synthesis of new chemical entities based on a this compound core, targeting the expansion of chemical diversity for screening and lead optimization. The potential biological activities of these analogs are discussed in the context of relevant signaling pathways.
Synthesis of Novel Analogs
The synthesis of amide and ester derivatives from this compound can be achieved through standard coupling and esterification reactions. The general workflow involves the activation of the carboxylic acid, followed by reaction with a desired amine or alcohol.
Experimental Protocols
Protocol 1: Synthesis of Amide Analogs via Acyl Chloride Intermediate
This protocol describes a two-step process for the synthesis of amide derivatives. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with an amine.
Step 1: Preparation of 2-(2-fluorophenyl)cyclopropanecarbonyl chloride
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add a catalytic amount of pyridine.
-
Heat the mixture to approximately 65-70°C.
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at 70°C for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 2-(2-fluorophenyl)cyclopropanecarbonyl chloride in an anhydrous aprotic solvent like dichloromethane or THF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide analog.
Protocol 2: Direct Amide Coupling using Coupling Reagents
This protocol outlines a one-pot synthesis of amide derivatives using common peptide coupling reagents.
-
Dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane or dimethylformamide (DMF).
-
Add an activating agent such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Ester Analogs
This protocol describes the synthesis of ester derivatives from the corresponding acyl chloride.
-
Prepare 2-(2-fluorophenyl)cyclopropanecarbonyl chloride as described in Protocol 1, Step 1.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF.
-
In a separate flask, dissolve the desired alcohol (1.0-1.5 eq) and a base like pyridine or triethylamine (1.5 eq) in the same solvent.
-
Add the alcohol solution to the acyl chloride solution at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester analog.
Data Presentation
The following table summarizes the synthesis of a series of amide analogs of 2-(4-fluorophenyl)cyclopropanecarboxylic acid, demonstrating the applicability of the described synthetic methods.[2] The yields are indicative of what can be expected for the synthesis of analogs from this compound.
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) |
| F44 | 2-Aminothiazole | 70.4 | 187.0–189.3 |
| F5 | p-Toluidine | 61.5 | 160.8–162.1 |
| F6 | m-Toluidine | 68.1 | 190.4–191.3 |
| F7 | o-Toluidine | 66.7 | 188.9–190.2 |
Potential Biological Activity and Signaling Pathways
While the specific biological activities of novel this compound analogs require experimental validation, related compounds containing the cyclopropane moiety have shown inhibitory activity against various biological targets.
Inhibition of Viral Proteases
Cyclopropane-based compounds have been identified as potent inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses.[3] These proteases are essential for viral replication, making them attractive targets for antiviral drug development. Inhibition of 3CLpro disrupts the processing of viral polyproteins, thereby halting the viral life cycle.
Modulation of the Hedgehog-Gli Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of various cancers.[4] Small molecule inhibitors targeting components of the Hh pathway, such as Smoothened (SMO) or the Gli transcription factors, are of significant interest in oncology. Some cyclopropane-containing molecules have been investigated as inhibitors of this pathway.[4]
Conclusion
The synthetic protocols provided herein offer a robust framework for the generation of a diverse library of novel amide and ester analogs of this compound. The exploration of these analogs may lead to the discovery of new therapeutic agents targeting a range of diseases, including viral infections and cancer. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising compounds.
References
Application Note: Enzymatic Resolution of 2-(2-fluorophenyl)cyclopropanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral cyclopropane derivatives are significant structural motifs in many pharmaceuticals and agrochemicals. The stereochemistry of these compounds is often crucial for their biological activity. 2-(2-fluorophenyl)cyclopropanecarboxylic acid is a chiral building block whose enantiomers are of interest in drug discovery. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally friendly method for separating the enantiomers of such chiral carboxylic acids. This application note details a generalized protocol for the kinetic resolution of racemic this compound via the enantioselective hydrolysis of its corresponding ester, primarily using Lipase B from Candida antarctica (CALB), a versatile and widely used biocatalyst for such transformations.[1][2]
While a specific protocol for this compound is not extensively documented in publicly available literature, the following methodology is based on established procedures for the resolution of structurally related aryl-substituted carboxylic acid esters and cyclopropane derivatives.[3][4] Lipases are highly effective for the enantioselective hydrolysis of esters.[5][6] The protocol, therefore, involves the synthesis of a simple alkyl ester of the racemic acid, followed by selective enzymatic hydrolysis.
Principle of Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. In this case, a lipase will selectively hydrolyze one enantiomer of the racemic 2-(2-fluorophenyl)cyclopropanecarboxylate ester, leaving the other enantiomer of the ester unreacted. This results in a mixture of one enantiomer as the carboxylic acid and the other as the unreacted ester, which can then be separated.
Experimental Protocols
Preparation of Methyl 2-(2-fluorophenyl)cyclopropanecarboxylate (Substrate)
The carboxylic acid must first be converted to its ester to serve as a substrate for the lipase-catalyzed hydrolysis.
-
Materials:
-
Racemic this compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
-
-
Protocol (Acid-Catalyzed Esterification):
-
Dissolve 1.0 g of racemic this compound in 20 mL of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add 0.2 mL of concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 50 mL of diethyl ether and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the racemic methyl ester. Confirm purity by ¹H NMR and/or GC-MS.
-
Enzymatic Kinetic Resolution
This protocol uses immobilized Candida antarctica Lipase B (Novozym 435) due to its high stability, reusability, and broad substrate specificity.[1][7]
-
Materials:
-
Protocol:
-
To a 50 mL flask, add 500 mg of the racemic methyl ester.
-
Add 20 mL of 0.1 M phosphate buffer (pH 7.0). If the ester has poor solubility, a minimal amount of a water-miscible co-solvent like DMSO (e.g., 10% v/v) can be added.[8]
-
Add 50-100 mg of Novozym 435 (10-20% by weight of the substrate).
-
Stir the suspension at a constant temperature, typically between 30°C and 40°C.
-
Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., 2, 6, 12, 24, 48 hours).
-
For analysis, each aliquot is quenched by adding 20 µL of 1 M HCl, extracted with 500 µL of ethyl acetate, and analyzed by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of both the remaining ester and the product acid.
-
Stop the reaction when the conversion is close to 50%. This is the point where the highest enantiomeric excess for both the product and the remaining substrate is typically achieved.
-
Work-up and Product Isolation
-
Protocol:
-
Once the reaction reaches approximately 50% conversion, stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with buffer and solvent, dried, and stored for reuse.
-
Acidify the filtrate to pH 2-3 with 1 M HCl.
-
Extract the aqueous solution three times with an organic solvent like ethyl acetate (3 x 30 mL).
-
Combine the organic layers. This fraction contains both the unreacted ester and the formed carboxylic acid.
-
To separate the acid from the ester, extract the combined organic layers with a saturated sodium bicarbonate solution (3 x 20 mL).
-
The aqueous layer will contain the sodium salt of the resolved carboxylic acid. Acidify this layer again to pH 2-3 with 1 M HCl and extract with ethyl acetate to isolate the enantioenriched carboxylic acid.
-
The organic layer will contain the unreacted, enantioenriched ester.
-
-
Dry both final organic fractions over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved products.
-
Analysis by Chiral HPLC
The enantiomeric excess of the substrate and product should be determined using High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H, or similar).
-
General Method:
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) for the acid analysis (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
The exact conditions must be optimized for the specific compounds.
-
Data Presentation
The success of a kinetic resolution is determined by the conversion (c), the enantiomeric excess of the product (e.e.p), the enantiomeric excess of the remaining substrate (e.e.s), and the enantioselectivity factor (E). The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers. An E-value greater than 20 is generally considered useful for preparative purposes.
The following table presents hypothetical data for the resolution of methyl 2-(2-fluorophenyl)cyclopropanecarboxylate using CALB, based on typical results for similar reactions.[8][9]
| Time (h) | Conversion (c) % | e.e. of Substrate (e.e.s) % | e.e. of Product (e.e.p) % | Enantioselectivity (E) |
| 6 | 25 | 33 | 99 | >100 |
| 12 | 40 | 65 | 98 | >100 |
| 24 | 48 | 91 | 97 | >100 |
| 48 | 51 | >99 | 96 | >100 |
Table 1. Hypothetical time course data for the enzymatic resolution. Conditions: Novozym 435, pH 7 phosphate buffer, 35°C.
Logical Pathway for Protocol Optimization
Optimizing the reaction conditions is critical for achieving high enantioselectivity and reaction rates.
Conclusion
The described protocol provides a robust framework for the enzymatic kinetic resolution of racemic this compound via its methyl ester. By employing a stable, commercially available enzyme like Novozym 435, this method allows for the preparation of both enantiomers in high enantiomeric purity. Researchers can adapt and optimize the outlined conditions, such as temperature, pH, and solvent system, to achieve the best results for this specific substrate, paving the way for its use in chiral drug synthesis and development.
References
- 1. mdpi.com [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-fluorophenyl)cyclopropanecarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the cyclopropanation of 2-fluorostyrene or a derivative, followed by hydrolysis. The two primary cyclopropanation techniques are the Simmons-Smith reaction and rhodium-catalyzed cyclopropanation from a diazoacetate. An alternative, multi-step route starting from 1,1-dichloro-1-fluoroethane and thiophenol has also been reported.
Q2: Why is the yield of my Simmons-Smith reaction low when using 2-fluorostyrene?
A2: The fluorine atom in the ortho position of 2-fluorostyrene is electron-withdrawing, which can decrease the nucleophilicity of the alkene. This reduced reactivity towards the electrophilic Simmons-Smith reagent can lead to lower yields. Modifications such as the Furukawa-modified Simmons-Smith reaction, which uses diethylzinc (Et₂Zn), can improve yields for electron-deficient alkenes.
Q3: I am observing multiple byproducts in my rhodium-catalyzed cyclopropanation. What are the likely side reactions?
A3: In rhodium-catalyzed cyclopropanations using ethyl diazoacetate, common side reactions include the formation of dimers of the carbene intermediate (diethyl fumarate and maleate), and insertions into C-H or other bonds. The presence of impurities or moisture can also lead to catalyst deactivation and the formation of other byproducts.
Q4: How can I effectively monitor the progress of the cyclopropanation reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a sample of the reaction mixture can be analyzed for the disappearance of the starting material (2-fluorostyrene). For GC-MS, the appearance of the product peak (ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate) and the disappearance of the 2-fluorostyrene peak can be tracked.
Q5: What are the best practices for the hydrolysis of the ethyl ester intermediate to the final carboxylic acid?
A5: The hydrolysis of ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol. It is crucial to ensure the reaction goes to completion to avoid contamination of the final product with the starting ester. Acidification of the reaction mixture with a strong acid, like hydrochloric acid, will then precipitate the desired carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield in Simmons-Smith Cyclopropanation
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction. |
| Presence of Moisture | The Simmons-Smith reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Low Reactivity of 2-Fluorostyrene | As an electron-deficient alkene, 2-fluorostyrene may react slowly. Consider using the Furukawa modification (diethylzinc and diiodomethane) which is often more effective for such substrates. |
| Suboptimal Temperature | While the reaction is often started at a low temperature (e.g., 0 °C), gentle warming may be necessary to drive it to completion. Monitor the reaction closely as higher temperatures can also promote side reactions. |
Issue 2: Low Yield in Rhodium-Catalyzed Cyclopropanation
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a high-purity rhodium catalyst and handle it under an inert atmosphere to prevent deactivation. |
| Impure Ethyl Diazoacetate | Impurities in the ethyl diazoacetate can lead to side reactions and lower yields. Use freshly prepared or purified ethyl diazoacetate. |
| Incorrect Reaction Conditions | The choice of solvent and temperature is critical. Non-coordinating solvents like dichloromethane are typically used. The reaction temperature should be carefully controlled. |
| Slow Addition of Diazo Compound | The diazo compound should be added slowly to the reaction mixture to maintain a low concentration, which helps to minimize the formation of carbene dimers. |
Issue 3: Incomplete Hydrolysis of the Ethyl Ester
| Potential Cause | Recommended Solution |
| Insufficient Base | Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the saponification to completion. |
| Inadequate Reaction Time or Temperature | The hydrolysis may require prolonged heating to go to completion. Monitor the reaction by TLC or LC-MS to ensure all the starting ester has been consumed before proceeding with the workup. |
| Phase Transfer Issues | If the reaction mixture is biphasic, ensure vigorous stirring to promote contact between the ester and the aqueous base. The use of a co-solvent like ethanol is recommended. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of 2-Fluorostyrene (Adapted from general procedures)
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Anhydrous diethyl ether
-
Diiodomethane
-
2-Fluorostyrene
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.0 eq) and an equal weight of water. Stir the slurry and add copper(I) chloride (0.1 eq) in small portions. After the addition is complete, continue stirring for 30 minutes. Filter the zinc-copper couple, wash successively with water, acetone, and anhydrous diethyl ether, and then dry under high vacuum.
-
Cyclopropanation: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension. After the initial exothermic reaction subsides, add a solution of 2-fluorostyrene (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS until the 2-fluorostyrene is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate can be purified by column chromatography.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of 2-Fluorostyrene (Adapted from general procedures)
Materials:
-
Rhodium(II) acetate dimer
-
Anhydrous dichloromethane
-
2-Fluorostyrene
-
Ethyl diazoacetate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve rhodium(II) acetate dimer (0.01 eq) in anhydrous dichloromethane.
-
Reactant Addition: Add 2-fluorostyrene (1.2 eq) to the catalyst solution.
-
Diazoacetate Addition: Add a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over several hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude product, ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate, can be purified by column chromatography on silica gel.
Protocol 3: Hydrolysis of Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate
Materials:
-
Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Saponification: In a round-bottom flask, dissolve ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate (1.0 eq) in ethanol. Add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heating: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary
Table 1: Comparison of Synthetic Routes for Cyclopropanation of Substituted Styrenes (Illustrative)
| Method | Reagents | Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| Simmons-Smith | Diiodomethane, Zn-Cu couple | None | Moderate to Good | High stereospecificity, good functional group tolerance. | Stoichiometric zinc required, can be sluggish with electron-deficient alkenes. |
| Furukawa Modification | Diiodomethane, Diethylzinc | None | Good to Excellent | Milder conditions, better for unfunctionalized and electron-deficient alkenes. | Diethylzinc is pyrophoric. |
| Rh-Catalyzed | Ethyl diazoacetate | Rh₂(OAc)₄ | Good to Excellent | High efficiency, catalytic amount of metal. | Requires handling of potentially explosive diazo compounds. |
Visualizations
Caption: General synthetic workflow for this compound.
Technical Support Center: Synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several key pathways, primarily involving the formation of the cyclopropane ring and subsequent functional group manipulations. Two common strategies include:
-
Cyclopropanation of 2-fluorostyrene: This involves the reaction of 2-fluorostyrene with a carbene or carbenoid source, such as one generated from ethyl diazoacetate, followed by hydrolysis of the resulting ester.
-
Synthesis via a nitrile intermediate: This route typically involves the formation of 2-(2-fluorophenyl)cyclopropanecarbonitrile, which is then hydrolyzed to the desired carboxylic acid.[1][2]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions of concern are:
-
Formation of diastereomers: The cyclopropanation step can lead to a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the reaction conditions and reagents used.
-
Ring-opening of the cyclopropane ring: The strained cyclopropane ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids or bases, or during subsequent reaction steps.
-
Incomplete hydrolysis: When proceeding through a nitrile or ester intermediate, the hydrolysis to the carboxylic acid may be incomplete, leading to contamination of the final product.
-
Polymerization: In the cyclopropanation of 2-fluorostyrene, polymerization of the starting material can occur, especially at elevated temperatures or in the presence of radical initiators.
-
Byproducts from the carbene source: For instance, the use of ethyl diazoacetate can lead to the formation of diethyl maleate and fumarate through dimerization.[3]
Q3: How can I control the diastereoselectivity of the cyclopropanation reaction?
A3: Controlling the diastereoselectivity to favor the desired isomer (often the trans isomer for therapeutic applications) is a critical aspect of this synthesis. Several factors influence the cis/trans ratio:
-
Choice of catalyst: In metal-catalyzed cyclopropanations with ethyl diazoacetate, the choice of metal and its ligands can significantly impact diastereoselectivity.[4] Rhodium and copper-based catalysts are common, and the steric and electronic properties of the ligands play a crucial role.
-
Reaction temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable trans isomer.
-
Solvent: The polarity of the solvent can influence the transition state of the cyclopropanation reaction and thus the diastereomeric ratio.
-
Steric hindrance: The steric bulk of the substituents on both the alkene and the carbene source can direct the approach of the carbene to favor one diastereomer over the other.
Troubleshooting Guides
Problem 1: Low yield of the desired cyclopropanated product.
| Potential Cause | Troubleshooting Suggestion |
| Polymerization of 2-fluorostyrene. | - Lower the reaction temperature.- Add a radical inhibitor to the reaction mixture.- Ensure the 2-fluorostyrene is freshly distilled and free of peroxides. |
| Decomposition of the diazo compound. | - Add the diazo compound slowly to the reaction mixture.- Maintain a consistent and appropriate reaction temperature. |
| Inefficient catalyst. | - Use a more active catalyst or increase the catalyst loading.- Ensure the catalyst is not deactivated by impurities in the starting materials or solvent. |
| Suboptimal reaction conditions. | - Screen different solvents and temperatures to find the optimal conditions for your specific system. |
Problem 2: Poor diastereoselectivity (undesired cis/trans ratio).
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate catalyst system. | - Experiment with different metal catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂).- Utilize catalysts with bulky ligands to enhance steric differentiation. |
| High reaction temperature. | - Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to favor the thermodynamically more stable isomer. |
| Solvent effects. | - Investigate the effect of solvent polarity on the diastereomeric ratio. A solvent screen is recommended. |
Problem 3: Presence of ring-opened byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Harsh acidic or basic conditions during workup or hydrolysis. | - Use milder conditions for hydrolysis (e.g., enzymatic hydrolysis or carefully controlled pH).- Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
| Thermal instability of the product. | - Avoid excessive heating during purification steps such as distillation. Consider chromatography for purification. |
Problem 4: Incomplete hydrolysis of nitrile or ester intermediate.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient reaction time or temperature for hydrolysis. | - Increase the reaction time and/or temperature for the hydrolysis step.- Monitor the reaction progress by TLC or HPLC to ensure complete conversion. |
| Steric hindrance around the nitrile or ester group. | - Use a stronger acid or base for hydrolysis, while being mindful of potential ring-opening.- Consider using a phase-transfer catalyst for biphasic hydrolysis reactions. |
| Precipitation of the carboxylate salt. | - Ensure the reaction mixture remains homogeneous during basic hydrolysis. Addition of a co-solvent may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-fluorophenyl)cyclopropanecarbonitrile (Illustrative)
This protocol is based on general procedures for cyclopropanation and nitrile synthesis and should be optimized for the specific substrate.
-
Cyclopropanation: To a solution of 2-fluorostyrene in a suitable solvent (e.g., dichloromethane), add a catalyst (e.g., Rh₂(OAc)₄, 1 mol%).
-
Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction, wash with water and brine, and dry the organic layer.
-
Purify the resulting ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate by column chromatography.
-
Ammonolysis: Convert the ester to the corresponding amide by treatment with ammonia.
-
Dehydration: Dehydrate the amide to the nitrile using a suitable dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride).
-
Purify the 2-(2-fluorophenyl)cyclopropanecarbonitrile by distillation or chromatography.
Protocol 2: Hydrolysis of 2-(2-fluorophenyl)cyclopropanecarbonitrile
This protocol is based on general procedures for nitrile hydrolysis.[5][6]
-
Acid Hydrolysis: Reflux the 2-(2-fluorophenyl)cyclopropanecarbonitrile with an aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄) until the reaction is complete (monitored by TLC or HPLC).[6]
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
OR
-
Alkaline Hydrolysis: Reflux the nitrile with an aqueous solution of a strong base (e.g., NaOH or KOH).[6]
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product to obtain the pure acid.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Cyclopropanation: A Simmons-Smith or related cyclopropanation reaction of 2-fluorostyrene to form a cyclopropyl intermediate, such as 2-(2-fluorophenyl)cyclopropanecarbonitrile.
-
Hydrolysis: Subsequent hydrolysis of the nitrile group to the carboxylic acid.
Q2: My cyclopropanation reaction is giving a low yield. What are the potential causes and solutions?
Low yields in the cyclopropanation step are a frequent challenge. Key factors to investigate include the quality of reagents, reaction conditions, and the reactivity of the substrate. Ensure all reagents are pure and anhydrous, and that the reaction is carried out under an inert atmosphere. For less reactive substrates, consider using a more active cyclopropanating agent.
Q3: I am observing significant amounts of starting material (2-fluorostyrene) after the cyclopropanation reaction. How can I improve conversion?
Incomplete conversion can be due to insufficient reagent, low reaction temperature, or inadequate reaction time. A modest increase in the equivalents of the cyclopropanating reagent and extending the reaction time can often improve conversion. Monitoring the reaction progress by TLC or GC is crucial to determine the optimal reaction time.
Q4: What are the common side products in the synthesis of this compound?
Potential side products can arise from both the cyclopropanation and hydrolysis steps. During cyclopropanation, side reactions may include the formation of oligomers of the starting alkene. In the hydrolysis of the nitrile, incomplete reaction can leave residual amide intermediate. The presence of unreacted starting materials from either step will also act as impurities.
Q5: How can I purify the final product, this compound?
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with solvent systems of varying polarity. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a common starting point.
Troubleshooting Guides
Low Yield in Cyclopropanation
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Reagent | Use freshly prepared or high-purity reagents. For Simmons-Smith reactions, ensure the zinc-copper couple is properly activated. |
| Presence of Moisture | Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Temperature | Gradually increase the reaction temperature in 5-10°C increments. Be cautious as higher temperatures can sometimes lead to side reactions. |
| Low Substrate Reactivity | For electron-deficient alkenes like 2-fluorostyrene, consider more reactive cyclopropanating agents such as those generated from diethylzinc (Furukawa's modification). |
Incomplete Nitrile Hydrolysis
| Potential Cause | Recommended Solution |
| Insufficient Acid/Base | Ensure a sufficient molar excess of the acid or base catalyst is used. |
| Low Reaction Temperature | Hydrolysis of nitriles often requires elevated temperatures. Ensure the reaction is heated to reflux for an adequate period. |
| Short Reaction Time | Monitor the reaction by TLC or GC to ensure it has gone to completion before workup. |
| Precipitation of Reactant | Ensure the nitrile is fully dissolved in the reaction solvent. A co-solvent may be necessary. |
Experimental Protocols
Step 1: Synthesis of 2-(2-fluorophenyl)cyclopropanecarbonitrile (Illustrative Protocol)
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add zinc-copper couple (2.2 equivalents).
-
Reagent Addition: Add anhydrous diethyl ether. To this suspension, add a solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then add a solution of 2-fluorostyrene (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(2-fluorophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis to this compound (Illustrative Protocol)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-fluorophenyl)cyclopropanecarbonitrile (1.0 equivalent) in a mixture of ethanol and water.
-
Reagent Addition: Add sodium hydroxide (3.0 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to pH ~2.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Data Presentation
Table 1: Optimization of Cyclopropanation of 2-Fluorostyrene
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Zn-Cu Couple/CH₂I₂ | Diethyl Ether | 25 | 16 | 65 |
| 2 | Zn-Cu Couple/CH₂I₂ | THF | 25 | 16 | 58 |
| 3 | Et₂Zn/CH₂I₂ | Dichloromethane | 0 to 25 | 12 | 85 |
| 4 | Et₂Zn/CH₂I₂ | Diethyl Ether | 0 to 25 | 12 | 78 |
Table 2: Optimization of Nitrile Hydrolysis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | EtOH/H₂O | 100 (Reflux) | 6 | 92 |
| 2 | KOH | EtOH/H₂O | 100 (Reflux) | 6 | 90 |
| 3 | NaOH | Dioxane/H₂O | 100 (Reflux) | 8 | 85 |
| 4 | H₂SO₄ | H₂O | 100 (Reflux) | 12 | 88 |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
troubleshooting diastereoselectivity in 2-(2-fluorophenyl)cyclopropanecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to diastereoselectivity in the synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid.
Troubleshooting Guide
Question: We are observing a low diastereomeric ratio (dr) in our synthesis of this compound. What are the key factors influencing diastereoselectivity and how can we optimize them?
Answer:
Low diastereoselectivity in the synthesis of this compound is a common challenge. The diastereomeric ratio is primarily influenced by the choice of cyclopropanation method, the nature of the starting materials, and the reaction conditions. Here are the key areas to focus on for optimization:
1. Choice of Cyclopropanation Method:
The most common routes to cyclopropanecarboxylic acids involve the cyclopropanation of an α,β-unsaturated ester (e.g., ethyl 2-fluoro-cinnamate) or the direct cyclopropanation of a substituted styrene. The choice of method significantly impacts diastereoselectivity.
-
Rhodium-Catalyzed Cyclopropanation with Diazoacetates: This is a widely used method for the cyclopropanation of styrenes. The choice of rhodium catalyst and its ligands is critical for controlling diastereoselectivity. For instance, bulky ligands on the rhodium catalyst can enhance the formation of the trans isomer.
-
Simmons-Smith and Furukawa-Modified Simmons-Smith Reaction: This method is effective for the cyclopropanation of allylic alcohols and other alkenes. The presence of a directing group, such as a hydroxyl group, can strongly influence the facial selectivity of the reaction, leading to high diastereoselectivity.[1][2] The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often more reactive and can be advantageous for less activated alkenes.[3]
-
Myoglobin-Based Catalysis: Engineered myoglobin-based catalysts have shown excellent E-diastereoselectivity in the cyclopropanation of styrene derivatives with ethyl diazoacetate.[4]
2. Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product. It is advisable to screen a range of temperatures, starting from room temperature down to 0 °C or lower.
-
Solvent: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often recommended for Simmons-Smith type reactions as basic solvents can decrease the reaction rate.[5] A screening of solvents with varying polarities is recommended.
-
Catalyst Loading: In catalyzed reactions, the catalyst loading can impact selectivity. While a higher catalyst loading may increase the reaction rate, it can sometimes lead to a decrease in diastereoselectivity. It is important to find the optimal balance between reaction efficiency and selectivity.
3. Substrate and Reagent Effects:
-
Steric Hindrance: The steric bulk of the substituents on the alkene and the carbene precursor can play a significant role in directing the approach of the carbene and influencing the diastereomeric outcome. For rhodium-catalyzed reactions with aryldiazoacetates, the steric properties of the ester group can influence selectivity.
-
Directing Groups: The presence of a hydroxyl or other coordinating group near the double bond can have a profound directing effect in Simmons-Smith reactions, leading to high diastereoselectivity.[6]
Experimental Workflow for Troubleshooting Diastereoselectivity
Caption: Troubleshooting workflow for optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Which diastereomer (cis or trans) is typically favored in the cyclopropanation of 2-fluorostyrene derivatives?
A1: In many cyclopropanation reactions of styrenes, the trans (or E) diastereomer is thermodynamically more stable and is often the major product, especially under thermodynamic control (e.g., higher reaction temperatures). However, the kinetic product can vary depending on the reaction mechanism and the catalyst used. For instance, certain rhodium catalysts are known to favor the formation of the cis isomer. It is crucial to determine the stereochemistry of the obtained products, for example by nuclear Overhauser effect (NOE) NMR experiments.
Q2: Can the fluorine substituent at the ortho position of the phenyl ring influence the diastereoselectivity?
A2: Yes, the ortho-fluoro substituent can influence diastereoselectivity through both steric and electronic effects. Sterically, it increases the bulkiness of the aryl group, which can influence the preferred trajectory of the incoming carbene. Electronically, the fluorine atom is electron-withdrawing, which can affect the electron density of the double bond and its reactivity. The specific impact will depend on the reaction mechanism.
Q3: Are there any specific safety precautions to consider when running Simmons-Smith or diazo-based cyclopropanation reactions?
A3: Yes, both reaction types have specific hazards.
-
Simmons-Smith Reaction: Diethylzinc is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using appropriate techniques.[6] Diiodomethane is a toxic and volatile liquid. The reaction can be exothermic, so proper temperature control is essential.
-
Diazo-based Reactions: Diazo compounds, such as ethyl diazoacetate, are potentially explosive and should be handled with care. It is recommended to use them in solution and avoid high temperatures and distillation. These reactions should be carried out in a well-ventilated fume hood.
Q4: How can I accurately determine the diastereomeric ratio of my product?
A4: The diastereomeric ratio is typically determined using analytical techniques such as:
-
¹H NMR Spectroscopy: The signals of the cyclopropyl protons will be different for each diastereomer, and the ratio can be determined by integrating the respective signals.
-
Gas Chromatography (GC): If the diastereomers are sufficiently volatile and thermally stable, GC can be used to separate and quantify them.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers, and normal phase HPLC can often separate diastereomers.
Data Presentation
Table 1: Diastereoselectivity in Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 75:25 | [7] |
| Rh₂(esp)₂ | CH₂Cl₂ | 25 | 95:5 | [7] |
| Rh₂(S-DOSP)₄ | CH₂Cl₂ | 25 | >97:3 | [8] |
Table 2: Diastereoselectivity in Myoglobin-Catalyzed Cyclopropanation of Substituted Styrenes with Ethyl Diazoacetate
| Substrate | Catalyst | Diastereomeric Excess (E) | Enantiomeric Excess (1S,2S) | Reference |
| Styrene | Mb(H64V,V68A) | >99.9% | >99.9% | [4] |
| 4-Methylstyrene | Mb(H64V,V68A) | >99.9% | 99.8% | [4] |
| 2-Methylstyrene | Mb(H64V,V68A) | >99.9% | 99.1% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation of 2-Fluorostyrene with Ethyl Diazoacetate
-
To a solution of 2-fluorostyrene (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%).
-
Cool the mixture to the desired temperature (e.g., 25 °C).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane over a period of 4-6 hours using a syringe pump.
-
Stir the reaction mixture at the same temperature for an additional 12 hours or until the reaction is complete (monitored by TLC or GC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate as a mixture of diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
-
For the synthesis of the carboxylic acid, the resulting ester can be hydrolyzed using standard procedures (e.g., with NaOH in a mixture of water and an organic solvent, followed by acidification).[9]
Protocol 2: General Procedure for Furukawa-Modified Simmons-Smith Cyclopropanation of an Allylic Alcohol Precursor
This protocol is for the cyclopropanation of an allylic alcohol, which would require prior synthesis of a suitable precursor such as (E)-3-(2-fluorophenyl)prop-2-en-1-ol.
-
To a solution of the allylic alcohol (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, cool the solution to 0 °C.
-
Slowly add diethylzinc (2.0 eq, e.g., as a 1.0 M solution in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The resulting cyclopropylmethanol can then be oxidized to the corresponding carboxylic acid using standard oxidation methods.
Logical Relationship for Catalyst Selection
Caption: Decision tree for selecting a cyclopropanation method.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2-fluorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2-fluorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities depend on the synthetic route employed. For a typical synthesis involving a Simmons-Smith cyclopropanation of 2-fluorostyrene followed by an oxidation step, potential impurities include:
-
Unreacted 2-fluorostyrene: The starting material for the cyclopropanation.
-
Zinc salts: Byproducts from the Simmons-Smith reagent.
-
Solvent residues: e.g., Diethyl ether, dichloromethane.
-
Intermediates or byproducts from the oxidation step.
If the synthesis proceeds via hydrolysis of 2-(2-fluorophenyl)cyclopropanecarbonitrile, impurities could include:
-
Unreacted 2-(2-fluorophenyl)cyclopropanecarbonitrile.
-
2-(2-fluorophenyl)cyclopropanecarboxamide: The intermediate amide formed during hydrolysis.
Q2: What is the recommended first step for purification after the reaction work-up?
A2: After the initial aqueous work-up to remove the bulk of inorganic salts, the first purification step is typically an acid-base extraction. This involves dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which is then collected by filtration.
Q3: Can I purify this compound by recrystallization?
A3: Yes, recrystallization is a highly effective method for purifying this compound. The key is to select an appropriate solvent or solvent system.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4][5] For arylcarboxylic acids, common solvent systems include:
-
Single Solvent: Toluene, ethyl acetate, or isopropyl ether.
-
Two-Solvent System: A combination of a "good" solvent (where the compound is soluble) and a "poor" solvent (where the compound is less soluble) can be effective.[6][7] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.
Q5: When should I consider using column chromatography?
A5: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product. It is also useful for separating isomeric impurities or closely related byproducts.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not a "good" solvent for the compound at high temperatures. | Try a different solvent or a solvent mixture. For example, if using a non-polar solvent, try adding a small amount of a more polar co-solvent like ethyl acetate. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, try a two-solvent system and add the "poor" solvent more slowly at a slightly lower temperature. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. If that fails, add a "poor" solvent dropwise until the solution becomes cloudy, then warm to redissolve and cool slowly. Seeding with a pure crystal of the compound can also initiate crystallization. |
| The recovered yield is very low. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. The filtrate can be concentrated to obtain a second crop of crystals. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound streaks or "tails" on the column. | The carboxylic acid is partially ionized on the silica gel. | Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[8][9] This will suppress the deprotonation of the carboxylic acid and lead to sharper peaks. |
| Poor separation of the product from impurities. | The eluent polarity is not optimized. | Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For a very polar carboxylic acid, a mobile phase containing methanol may be required. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System: Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still warm, add hexane dropwise until the solution becomes faintly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate containing 0.5% acetic acid. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate + 0.5% acetic acid) and gradually increase the proportion of ethyl acetate.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.
-
Column Packing: Pack the column with silica gel slurried in the initial eluent.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
stability issues of 2-(2-fluorophenyl)cyclopropanecarboxylic acid under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(2-fluorophenyl)cyclopropanecarboxylic acid under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: I am observing multiple unexpected peaks in my HPLC analysis after a reaction under acidic conditions. What could be the cause?
A: this compound, while possessing a generally stable cyclopropane ring, may be susceptible to ring-opening under harsh acidic conditions, particularly in the presence of strong nucleophiles. The strain in the three-membered ring can be relieved through protonation followed by nucleophilic attack, leading to the formation of various isomeric byproducts. Consider reducing the acid concentration, lowering the reaction temperature, or using a non-nucleophilic solvent.
Q2: My reaction in a basic medium is showing low yield and impurity formation. What is the likely stability issue?
A: While the cyclopropane ring is generally stable to bases, the carboxylic acid functionality can be deprotonated. If the reaction conditions are harsh (e.g., high temperature, strong base), decarboxylation might occur, although this is less common for cyclopropanecarboxylic acids compared to other systems. More likely, base-sensitive functional groups on other reactants or impurities could be reacting. It is also possible that at elevated temperatures, ring-opening could be initiated by a strong base, although this is less favored than acid-catalyzed opening.
Q3: I am performing an oxidation reaction and losing a significant amount of my starting material. Is this compound susceptible to oxidation?
A: Yes, the cyclopropane ring can be susceptible to oxidation, especially with strong oxidizing agents. The C-C bonds of the cyclopropane ring can be cleaved. Additionally, the phenyl ring, although somewhat deactivated by the fluorine atom, can undergo oxidation under harsh conditions. It is advisable to use milder and more selective oxidizing agents if possible.
Q4: After heating my sample for an extended period, I notice some degradation. What is the thermal stability of this compound?
A: this compound is expected to have moderate thermal stability. The primary thermal degradation pathway to consider is decarboxylation, which would result in the formation of 1-fluoro-2-cyclopropylbenzene. If your experimental conditions involve high temperatures, consider if this degradation pathway is consistent with your observations.
Frequently Asked Questions (FAQs)
Q5: What are the typical forced degradation conditions I should use to test the stability of this compound?
A: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[1][2][3] Typical conditions involve exposing the compound to stress in the following categories:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 60°C to 105°C).
-
Photolytic Degradation: Exposing the compound to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B guidelines).[3]
Q6: What are the most likely degradation products I should look for?
A: Based on the structure, the most plausible degradation products would arise from:
-
Acid-catalyzed ring-opening: This could lead to butenoic acid derivatives.
-
Oxidation: Cleavage of the cyclopropane ring or hydroxylation of the phenyl ring.
-
Thermal Stress: Decarboxylation to yield 1-fluoro-2-cyclopropylbenzene.
Q7: How can I improve the stability of this compound during storage?
A: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place in a tightly sealed container.[4] Inert atmosphere storage (e.g., under nitrogen or argon) can also prevent oxidative degradation.
Data Presentation
The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate how stability data can be presented.
| Stress Condition | Reagent/Condition | Time (hrs) | Temperature (°C) | Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 24 | 60 | ~15% | Ring-opened isomers |
| Basic Hydrolysis | 1 M NaOH | 24 | 60 | < 5% | Minor impurities |
| Oxidative | 30% H₂O₂ | 8 | 25 | ~20% | Ring-cleavage products, hydroxylated phenyl derivatives |
| Thermal (Solid) | Heat | 72 | 105 | ~8% | 1-fluoro-2-cyclopropylbenzene (decarboxylation) |
| Photolytic (Solid) | ICH Q1B | - | 25 | < 2% | Not significant |
Experimental Protocols
Protocol 1: Acid/Base Forced Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic degradation, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
For basic degradation, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the solutions at 60°C and take samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis (the basic sample with acid, the acidic sample with base).
-
Analyze the samples by a stability-indicating HPLC method and compare them against a control solution (stock solution diluted with the reaction solvent).
Protocol 2: Oxidative Forced Degradation
-
Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Take samples at appropriate time points (e.g., 2, 4, 8 hours).
-
Analyze the samples by HPLC and compare them against a control.
Protocol 3: Thermal Forced Degradation
-
Place a known amount of the solid compound in a vial.
-
Heat the vial in an oven at a temperature below the compound's melting point (e.g., 105°C).
-
After a set period (e.g., 24, 48, 72 hours), remove the sample, allow it to cool, and dissolve it in a suitable solvent.
-
Analyze by HPLC to determine the extent of degradation.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Plausible Acid-Catalyzed Degradation Pathway.
Caption: Plausible Oxidative Degradation Pathway.
Caption: Plausible Thermal Decarboxylation Pathway.
References
Technical Support Center: 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid Workup Procedures
Welcome to the technical support center for the workup of 2-(2-fluorophenyl)cyclopropanecarboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity product.
Troubleshooting Guide
This section addresses common issues encountered during the workup of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Precipitation Upon Acidification | - Incomplete hydrolysis of the starting ester.- Insufficient acidification (pH is not low enough).- Product is highly soluble in the aqueous layer. | - Monitor the hydrolysis reaction by TLC or LC-MS to ensure complete consumption of the starting material.- Add acid dropwise while monitoring the pH with a pH meter or pH paper. Aim for a pH of 1-2.- If the product remains in solution, proceed with extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Formation of an Emulsion During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of dissolved salts. | - Gently invert the separatory funnel multiple times instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Centrifuge the mixture if the emulsion persists. |
| Oily Product Instead of a Solid After Solvent Removal | - Presence of residual solvent.- Impurities lowering the melting point.- Product is a low-melting solid or an oil at room temperature. | - Dry the product under high vacuum for an extended period.- Purify the product further using column chromatography or recrystallization.- If the product is inherently an oil, proceed with characterization of the oil. |
| Low Purity After Initial Workup | - Incomplete removal of starting materials or byproducts.- Co-extraction of impurities with the product. | - Perform a thorough extraction, including back-washing the organic layer with brine.- Employ a secondary purification method such as recrystallization from a suitable solvent system or flash column chromatography. |
| Difficulty with Recrystallization (No Crystal Formation) | - Inappropriate solvent or solvent system.- Solution is too dilute.- Presence of impurities inhibiting crystallization. | - Screen various solvents (e.g., hexane/ethyl acetate, toluene, heptane) to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.- Concentrate the solution before cooling.- Add a seed crystal to induce crystallization.- Purify the crude product by another method (e.g., chromatography) before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for isolating this compound after saponification of its ester?
A1: The standard procedure involves cooling the reaction mixture, acidifying it to a pH of 1-2 with an acid like HCl, and then extracting the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
Q2: How do I choose the right solvent for extraction?
A2: The ideal extraction solvent should be immiscible with water, have a high affinity for your product, a low boiling point for easy removal, and should not react with your product. Ethyl acetate and dichloromethane are common choices for extracting carboxylic acids.
Q3: My final product has a yellowish tint. What is the cause and how can I remove it?
A3: A yellowish tint can be due to residual impurities or degradation products. This can often be removed by recrystallization or by treating a solution of the product with activated carbon followed by filtration and solvent removal.
Q4: What is the best way to determine the purity of my final product?
A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Q5: Can I use a different acid for the acidification step?
A5: Yes, other strong inorganic acids like sulfuric acid (H₂SO₄) can be used.[2] However, hydrochloric acid is often preferred as the resulting inorganic salts are typically very soluble in water, simplifying the extraction process.
Quantitative Data Summary
The following table summarizes typical yields and purities for related cyclopropanecarboxylic acid derivatives, which can serve as a benchmark for your experiments.
| Compound | Workup/Purification Method | Yield (%) | Purity (%) | Reference |
| trans-2-Phenylcyclopropanecarboxylic acid | Diastereomeric salt crystallization | 41 | 95 (e.e.) | [3] |
| trans-2-Phenylcyclopropanecarboxylic acid | Diastereomeric salt crystallization with (R)-phenylglycinol | 68 | 87 (e.e.) | [3] |
| Cyclopropanecarboxylic acid | Distillation under reduced pressure | 74-79 | Not specified | [2] |
| trans-2-Phenylcyclopropyl isopropyl ester | Column Chromatography | 96 | 99.8 | [1] |
| trans-2-Phenylcyclopropane carboxamide | Filtration | 75 | 89 | [1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol describes a standard procedure for isolating the carboxylic acid from an aqueous reaction mixture following saponification.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Acidification: Slowly add 1M HCl dropwise with stirring until the pH of the solution is between 1 and 2. Monitor the pH using a pH meter or pH paper. The product may precipitate out of solution at this stage.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Washing: Combine the organic layers and wash once with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
This protocol is for the purification of the crude product obtained from the initial workup.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate, or toluene).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator. If crystallization still does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Below are diagrams illustrating the experimental workflows.
Caption: Standard Aqueous Workup Workflow.
Caption: Purification by Recrystallization Workflow.
References
Technical Support Center: Synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common pitfalls encountered during the synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary routes involve:
-
Cyclopropanation of 2-fluorostyrene with an alkyl diazoacetate (e.g., ethyl diazoacetate) followed by hydrolysis of the resulting ester. This is often catalyzed by transition metals like rhodium or copper.
-
Cyclopropanation of a 2-fluorocinnamic acid derivative. The Simmons-Smith reaction or its modifications are commonly employed for this transformation.
Q2: What is the typical ratio of cis to trans isomers obtained in the synthesis?
A2: The diastereoselectivity (cis:trans ratio) is highly dependent on the chosen synthetic route, catalyst, and reaction conditions. Metal-catalyzed cyclopropanations of styrene derivatives can often be tuned to favor the thermodynamically more stable trans isomer. For instance, rhodium catalysts are known to provide good to excellent diastereoselectivity in favor of the trans product in cyclopropanation reactions.[1][2] The Simmons-Smith reaction is stereospecific, meaning the geometry of the starting alkene determines the stereochemistry of the product.[3]
Q3: How can I separate the cis and trans isomers of this compound?
A3: Separation of diastereomers can be challenging. Common laboratory techniques include:
-
Fractional crystallization: This method relies on differences in solubility between the cis and trans isomers or their salts.[4][5]
-
Chromatography: Column chromatography on silica gel can be effective for separating the ester precursors or the final carboxylic acid products, although it may require careful optimization of the solvent system.[6]
-
Selective precipitation: Adjusting the pH of an aqueous solution of the carboxylate salts can sometimes lead to the selective precipitation of one isomer.[5]
Troubleshooting Guides
Guide 1: Metal-Catalyzed Cyclopropanation of 2-Fluorostyrene
This guide focuses on the reaction of 2-fluorostyrene with ethyl diazoacetate catalyzed by a transition metal complex, followed by hydrolysis.
Problem 1: Low or No Yield of Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a more active catalyst system. |
| Poor Quality Diazo Reagent | Ethyl diazoacetate is unstable and should be freshly prepared or purified by distillation if necessary. Impurities can inhibit the reaction. |
| Reaction Temperature Too Low | While some cyclopropanations proceed at room temperature, others may require heating. Incrementally increase the reaction temperature. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from water or other impurities that could deactivate the catalyst. |
Problem 2: Poor Diastereoselectivity (Low trans:cis Ratio)
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst | The choice of catalyst and its ligands significantly influences diastereoselectivity. Rhodium(II) carboxylate catalysts, such as Rh₂(OAc)₄, are often effective in providing high trans selectivity.[1] Chiral dirhodium(II) catalysts can also be employed to achieve high diastereoselectivity.[2] |
| Reaction Conditions | Lowering the reaction temperature or changing the solvent can sometimes improve the diastereomeric ratio. |
| Slow Addition of Diazo Compound | Adding the ethyl diazoacetate solution slowly to the reaction mixture can help maintain a low concentration of the carbene intermediate, which can improve selectivity. |
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
This is a generalized protocol and may require optimization.
-
To a solution of 2-fluorostyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).
-
Heat the mixture to the desired temperature (e.g., reflux).
-
Add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent dropwise over several hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate.
Experimental Protocol: Hydrolysis of the Ester
This is a generalized protocol and may require optimization.
-
Dissolve the ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide or potassium hydroxide (1.5-3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[7]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid (e.g., concentrated HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[8]
Guide 2: Simmons-Smith Cyclopropanation of 2-Fluorocinnamic Acid (or its Ester)
This guide addresses the cyclopropanation of an alkene using a zinc carbenoid.
Problem 1: Low or No Yield of the Cyclopropanated Product
| Potential Cause | Troubleshooting Step |
| Inactive Zinc-Copper Couple | The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and activated. The use of ultrasound can sometimes improve its activity. |
| Moisture in the Reaction | The Simmons-Smith reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere.[9] |
| Poor Quality Diiodomethane | Use freshly purified diiodomethane, as impurities can inhibit the reaction. |
| Substrate Reactivity | Electron-deficient alkenes, such as those conjugated to a carbonyl group, can be less reactive in Simmons-Smith reactions.[3] Consider using a more reactive modification, such as the Furukawa modification (diethylzinc and diiodomethane).[10] |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | While the reaction can be exothermic, excessive heat can lead to side reactions. Control the addition rate of the reagents to maintain a gentle reflux.[9] |
| Acidic Work-up of Sensitive Products | If the product is acid-sensitive, use a milder quenching agent during work-up, such as a saturated solution of ammonium chloride.[9] |
Experimental Protocol: Simmons-Smith Reaction (Furukawa Modification)
This is a generalized protocol for an allylic alcohol and may require adaptation for 2-fluorocinnamic acid or its ester. CAUTION: Diethylzinc is pyrophoric.
-
Dissolve the alkene (e.g., ethyl 2-fluorocinnamate) (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (1.5-2.0 eq) in a suitable solvent.
-
Add diiodomethane (1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[6]
Data Summary
The following tables provide representative data. Actual results may vary depending on the specific experimental conditions.
Table 1: Representative Yields for Metal-Catalyzed Cyclopropanation of Styrene Derivatives
| Catalyst | Substrate | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Rh₂(OAc)₄ | Styrene | >95:5 | 63-98 | [2] |
| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | >95:5 | High | [2] |
| Cu(acac)₂ | Styrene | Varies | Moderate to High | [11] |
Table 2: Representative Conditions for Ester Hydrolysis
| Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Ethyl cyclopropanecarboxylate | NaOH | Ethanol/Water | Reflux | 5 h | High | [7] |
| Various esters | LiOH | THF/Water | Room Temp | Varies | High | General Procedure |
| Racemic ethyl 2-fluorohexanoate | Pseudomonas lipase | Phosphate buffer/Water | 5-10 °C | Varies | 34 | [12] |
Visual Guides
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 5. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopropanation of diazoesters with styrene derivatives catalyzed by magnetically recoverable copper-plated iron nanoparticles | CoLab [colab.ws]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the stereoselective synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: The primary strategies for achieving high stereoselectivity involve asymmetric cyclopropanation reactions. The most successful and widely documented methods include:
-
Biocatalysis: Utilizing engineered enzymes, such as myoglobin or cytochrome P450 variants, can provide exceptional levels of both diastereoselectivity and enantioselectivity.[1][2][3]
-
Transition Metal Catalysis: Chiral catalysts based on rhodium, copper, and cobalt are extensively used.[4][5][6] The choice of metal and ligand is crucial for obtaining high stereocontrol.
-
Simmons-Smith Reaction and its Variants: This classic method can be adapted for stereoselectivity by using chiral auxiliaries or additives.[7][8] The Furukawa variant, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a notable example.[9][10]
-
Michael-Initiated Ring Closure (MIRC): This approach can yield highly diastereoselective cyclopropanes.[11][12]
Q2: My cyclopropanation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in cyclopropanation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[13] Key areas to investigate include:
-
Reagent Quality: Ensure the purity and activity of your starting materials (2-fluorostyrene), the carbene precursor (e.g., ethyl diazoacetate), and the catalyst. Diazo compounds, in particular, can degrade over time.
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that often require optimization for specific substrates and catalysts.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reactivity of the carbene or carbenoid species.
-
Inert Atmosphere: Many cyclopropanation catalysts and reagents are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is often essential.
Q3: I am observing poor diastereoselectivity (a mixture of cis and trans isomers). How can I improve the diastereomeric ratio (dr)?
A3: Poor diastereoselectivity is a common challenge. To improve the diastereomeric ratio in favor of the desired isomer, consider the following:
-
Catalyst and Ligand Selection: The steric and electronic properties of the catalyst and its chiral ligand play a pivotal role in dictating the facial selectivity of the carbene addition to the alkene. For rhodium-catalyzed reactions, the choice of the chiral ligand is critical.[5] Engineered myoglobin catalysts have been shown to provide excellent diastereoselectivity.[1][2]
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
-
Solvent: The solvent can influence the orientation of the reactants in the transition state. Experimenting with different solvents of varying polarity may improve the diastereomeric ratio.
-
Substrate Control: In some cases, the inherent stereochemistry of a chiral substrate can direct the cyclopropanation.[7]
Q4: The enantiomeric excess (ee) of my product is low. What steps can I take to enhance enantioselectivity?
A4: Low enantiomeric excess indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the alkene. To improve the enantiomeric excess:
-
Optimize the Chiral Catalyst:
-
Ligand Modification: For transition metal catalysis, systematically screen a library of chiral ligands. Even subtle changes to the ligand structure can have a profound impact on enantioselectivity.
-
Biocatalyst Engineering: In biocatalysis, site-directed mutagenesis of the enzyme's active site can be used to fine-tune stereoselectivity.[3][14]
-
-
Catalyst Loading: In some systems, the catalyst loading can influence enantioselectivity.
-
Temperature: As with diastereoselectivity, lowering the reaction temperature is a common strategy to improve enantiomeric excess.
-
Purity of Chiral Ligand/Catalyst: Ensure the enantiomeric purity of your chiral source is high.
Troubleshooting Guides
Guide 1: Biocatalytic Cyclopropanation using Engineered Myoglobin
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inactive enzyme | - Verify the expression and purification of the myoglobin variant. - Ensure proper storage conditions for the enzyme. - Check the activity of the cofactor (e.g., hemin). |
| Suboptimal reaction conditions | - Optimize pH, temperature, and buffer composition. - Ensure the presence of a reducing agent if required by the specific enzyme variant. | |
| Poor Stereoselectivity | Incorrect enzyme variant | - Select a myoglobin variant that has been specifically engineered for the desired stereochemical outcome (e.g., trans-(1S,2S) or trans-(1R,2R)).[3] |
| Contamination | - Ensure the purity of the enzyme preparation and starting materials. |
Guide 2: Rhodium-Catalyzed Cyclopropanation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Deactivated catalyst | - Use freshly prepared or properly stored rhodium catalyst. - Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Impure diazo compound | - Purify the ethyl diazoacetate (EDA) by distillation if necessary. | |
| Poor Diastereoselectivity | Inappropriate ligand | - Screen different chiral dirhodium(II) carboxylate or carboxamidate catalysts. The ligand structure significantly influences diastereoselectivity.[5][7] |
| Low Enantiomeric Excess | Suboptimal catalyst-substrate match | - The choice of chiral dirhodium catalyst is highly dependent on the electronic properties of the aryldiazoacetate. For instance, Rh₂(R-DOSP)₄ is generally effective for many aryldiazoacetates, while Rh₂(S-PTAD)₄ may be better for ortho-substituted variants.[5] |
| Slow addition of diazo compound | - Slow, controlled addition of the diazo compound via a syringe pump can minimize side reactions and sometimes improve selectivity. |
Data Presentation
Table 1: Comparison of Stereoselective Cyclopropanation Methods for Aryl Olefins
| Method | Catalyst/Reagent | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference(s) |
| Biocatalysis | Engineered Myoglobin | Styrene Derivatives | >99:1 (trans) | 96 - >99.9% | 69 - 92 | [1][2][3] |
| Rhodium Catalysis | Rh₂(R-DOSP)₄ | Styrene & Methyl Phenyldiazoacetate | >97:3 | 87 - 90% | High | [5] |
| Rhodium Catalysis | Rh₂(S-PTAD)₄ | Styrene & 4-Methoxyphenyldiazoacetate | >97:3 | 96% | High | [5] |
| Rhodium Catalysis | Rh₂(S-TCPTAD)₄ | Ethyl Acrylate & tert-Butyl Phenyldiazoacetate | >97:3 | 91% | 78 | [6] |
| Copper Catalysis | Cu(I)-Bisoxazoline | trans-Alkenyl Boronates & CF₃CHN₂ | - | High | High | [15] |
| Simmons-Smith | Et₂Zn, CH₂I₂ (Furukawa) | Chiral Allylic Alcohols | High | >90% | High | [8][9] |
| Samarium-promoted | Sm / CHI₃ | (E)-Cinnamic Acid | Completely trans | - | Moderate to High | [16] |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Cyclopropanation with Engineered Myoglobin
This protocol is adapted from procedures described for the cyclopropanation of styrene derivatives using engineered myoglobin variants.[3]
-
Protein Expression and Purification: The desired myoglobin variant is expressed in E. coli and purified using standard chromatographic techniques.
-
Reaction Setup: In a reaction vessel, the purified myoglobin variant is dissolved in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Substrate Addition: 2-Fluorostyrene is added to the reaction mixture.
-
Initiation: The reaction is initiated by the addition of ethyl diazoacetate (EDA) and a reducing agent, such as sodium dithionite.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25 °C) and monitored by GC or HPLC for the formation of the product and consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired this compound ester.
-
Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with LiOH in THF/water).
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is a general representation based on established methods for rhodium-catalyzed cyclopropanation of styrenes.[5]
-
Reaction Setup: A dried reaction flask is charged with the chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 0.5-1 mol%) and 2-fluorostyrene (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or dichloroethane) under an inert atmosphere.
-
Diazo Compound Addition: A solution of the diazoacetate (e.g., ethyl diazoacetate, 1.1 equiv) in the same solvent is added slowly to the reaction mixture via a syringe pump over several hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the cyclopropane product.
-
Stereochemical Analysis: The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
Visualizations
Caption: General experimental workflow for stereoselective cyclopropanation.
Caption: Troubleshooting guide for improving stereoselectivity.
References
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. mdpi.com [mdpi.com]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 12. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(2-fluorophenyl)cyclopropanecarboxylic acid and its non-fluorinated analog, 2-phenylcyclopropanecarboxylic acid. The inclusion of a fluorine atom on the phenyl ring introduces distinct changes in the 1H and 13C NMR spectra, which are crucial for structural elucidation and characterization. This document presents a summary of expected and experimental NMR data, a detailed experimental protocol for acquiring such data, and a workflow for NMR analysis.
Predicted and Experimental NMR Data
Due to the limited availability of public experimental NMR data for this compound, the following tables include predicted 1H and 13C NMR data for this compound. These predictions are based on established substituent effects on aromatic systems and data from analogous compounds. For comparison, experimental data for the well-characterized trans-2-phenylcyclopropanecarboxylic acid is provided.
Table 1: 1H NMR Data (Predicted for this compound and Experimental for trans-2-phenylcyclopropanecarboxylic acid)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-1' | ~1.8 - 2.0 | m | |
| H-2' | ~2.5 - 2.7 | m | ||
| H-3' (cis to phenyl) | ~1.4 - 1.6 | m | ||
| H-3' (trans to phenyl) | ~1.2 - 1.4 | m | ||
| H-3 | ~7.2 - 7.4 | m | ||
| H-4 | ~7.0 - 7.2 | m | ||
| H-5 | ~7.1 - 7.3 | m | ||
| H-6 | ~7.0 - 7.2 | m | ||
| COOH | ~12.0 | br s | ||
| trans-2-Phenylcyclopropanecarboxylic acid | H-1 | 1.89 | ddd | J = 8.5, 5.5, 4.0 |
| H-2 | 2.55 | ddd | J = 8.5, 5.0, 4.0 | |
| H-3 (cis to phenyl) | 1.62 | ddd | J = 8.5, 5.5, 4.0 | |
| H-3 (trans to phenyl) | 1.33 | ddd | J = 8.5, 5.0, 4.0 | |
| Phenyl | 7.15 - 7.35 | m | ||
| COOH | 12.1 | br s |
Table 2: 13C NMR Data (Predicted for this compound and Experimental for trans-2-phenylcyclopropanecarboxylic acid)
| Compound | Carbon | Chemical Shift (δ, ppm) | Coupling Constant (JC-F, Hz) |
| This compound (Predicted) | C-1' | ~25 - 30 | |
| C-2' | ~20 - 25 | ||
| C-3' | ~15 - 20 | ||
| C-1 | ~128 (d) | J ≈ 10-15 | |
| C-2 | ~160 (d) | J ≈ 240-250 | |
| C-3 | ~124 (d) | J ≈ 3-5 | |
| C-4 | ~129 (d) | J ≈ 8-10 | |
| C-5 | ~128 | ||
| C-6 | ~115 (d) | J ≈ 20-25 | |
| COOH | ~175 - 180 | ||
| trans-2-Phenylcyclopropanecarboxylic acid | C-1 | 28.1 | |
| C-2 | 24.5 | ||
| C-3 | 16.2 | ||
| C-ipso | 139.8 | ||
| C-ortho | 128.8 | ||
| C-meta | 126.5 | ||
| C-para | 126.2 | ||
| COOH | 179.5 |
Experimental Protocols
A standard protocol for the NMR characterization of small molecules like this compound is outlined below.
1. Sample Preparation
-
Sample Amount: Weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation).
3. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
This comprehensive guide provides the necessary information for researchers to understand and perform the NMR characterization of this compound and to differentiate it from its non-fluorinated counterpart. The provided data and protocols serve as a valuable resource for quality control, structural verification, and further research in drug development and chemical synthesis.
Navigating the Analytical Landscape for 2-(2-fluorophenyl)cyclopropanecarboxylic acid: A Comparative Guide to LC-MS and Alternative Techniques
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of novel chemical entities is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative analytical methodologies for the characterization and quantification of 2-(2-fluorophenyl)cyclopropanecarboxylic acid. The information presented is based on established analytical approaches for structurally similar compounds, offering a foundational framework for method development and validation.
The analysis of this compound, a chiral carboxylic acid, presents unique challenges, including the need for sensitive quantification, effective chromatographic retention, and resolution of its enantiomers. This guide delves into a proposed LC-MS/MS method, offering a detailed experimental protocol and performance expectations derived from analogous compounds. Furthermore, it explores alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/FLD), providing a comprehensive comparison to aid in selecting the most suitable analytical strategy.
Proposed LC-MS/MS Methodology
LC-MS/MS stands as the premier technique for the analysis of this compound due to its inherent sensitivity, selectivity, and wide dynamic range. The following protocol is a recommended starting point, drawing from established methods for fluorinated aromatic carboxylic acids and chiral cyclopropane derivatives.
Experimental Protocol: Chiral LC-MS/MS
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. Serially dilute the stock solution to create calibration standards and quality control samples.
-
Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction is recommended.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
Liquid-Liquid Extraction: Adjust the pH of the sample to acidic conditions (pH ~3) with formic acid. Extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether. Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
2. Chromatographic Conditions:
-
Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral stationary phase is essential for the separation of enantiomers. Based on literature for similar compounds, a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® IA) or a cyclodextrin-based column (e.g., Astec® CHIROBIOTIC® V) is recommended.[1][2]
-
Column Dimensions: 2.1 mm x 100 mm, 1.7 µm particle size (for UHPLC) or 4.6 mm x 250 mm, 5 µm particle size (for HPLC).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50 v/v)
-
-
Gradient: A gradient elution is typically employed to ensure good peak shape and resolution. An example gradient is as follows:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min (for UHPLC) or 1.0 mL/min (for HPLC).
-
Column Temperature: 25-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Ion Source Parameters:
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: [M-H]⁻
-
Product Ions: Fragmentation of the precursor ion should be optimized by direct infusion of a standard solution. Common losses include CO₂ and fragments from the cyclopropane ring.
-
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the study, such as the need for enantiomeric separation, sensitivity, and throughput. The following tables summarize the expected performance of LC-MS/MS and its alternatives for the analysis of this compound, based on data for analogous compounds.
Table 1: Quantitative Performance Comparison (Based on Analogous Compounds)
| Parameter | Chiral LC-MS/MS | GC-MS (with derivatization) | HPLC-UV (with derivatization) |
| Limit of Detection (LOD) | Low pg/mL to sub-ng/mL[1][3] | pg/mL to low ng/mL[4] | ng/mL to µg/mL |
| Limit of Quantitation (LOQ) | sub-ng/mL to ng/mL[1] | ng/mL range | High ng/mL to µg/mL |
| Linearity (r²) | >0.99[1] | >0.99 | >0.99 |
| Precision (%RSD) | <15%[1] | <20% | <15% |
| Accuracy (%Recovery) | 85-115%[1] | 80-120%[4] | 90-110% |
Table 2: Qualitative Feature Comparison
| Feature | Chiral LC-MS/MS | GC-MS (with derivatization) | HPLC-UV (with derivatization) |
| Enantiomeric Separation | Yes (with chiral column) | Yes (with chiral column) | Yes (with chiral column) |
| Selectivity | Very High | High | Moderate to High |
| Sample Throughput | High | Moderate | High |
| Need for Derivatization | Optional, but can improve performance | Mandatory[5][6] | Often required for sensitivity |
| Cost | High | Moderate | Low |
| Robustness | Moderate | High | High |
Alternative Analytical Methodologies
While LC-MS/MS is a powerful tool, other techniques can be employed, particularly when considering cost or specific analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution and is a robust technique. However, for a polar and non-volatile compound like a carboxylic acid, derivatization is mandatory to increase volatility and thermal stability.[5][6]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: The carboxylic acid group must be converted to a less polar, more volatile ester or amide. Common derivatization approaches include:
-
Esterification: Reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, or with a reagent like diazomethane or a silylating agent (e.g., BSTFA).
-
Amidation: Reaction with an amine (e.g., aniline) in the presence of a coupling agent.[6]
-
-
GC Conditions:
-
Column: A chiral GC column (e.g., Chirasil-Dex) is necessary for enantiomeric separation.[7]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to elute the derivatized analyte.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC with UV or fluorescence detection is a cost-effective and robust alternative to mass spectrometry. The fluorophenyl group in the analyte provides a chromophore for UV detection. However, for trace analysis, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance sensitivity.[8]
Experimental Protocol: HPLC-UV/FLD with Derivatization
-
Derivatization (Optional but Recommended for High Sensitivity): The carboxylic acid can be reacted with a labeling reagent that contains a strong chromophore or fluorophore.
-
HPLC Conditions:
-
Column: A chiral stationary phase is required for enantiomeric separation.
-
Mobile Phase: Similar to the LC-MS method, typically a mixture of an aqueous buffer and an organic solvent.
-
Detection:
-
UV: Detection at a wavelength where the analyte or its derivative absorbs maximally (e.g., around 254 nm for the phenyl ring).
-
Fluorescence: Excitation and emission wavelengths are specific to the chosen fluorescent tag.
-
-
Conclusion
For the comprehensive analysis of this compound, a chiral LC-MS/MS method offers the most sensitive and selective approach, enabling both quantification and enantiomeric resolution in a single run. However, the presented protocol, derived from methodologies for analogous compounds, will require optimization and validation for this specific analyte. GC-MS and HPLC-UV/FLD serve as viable, cost-effective alternatives, particularly for less demanding applications, though both typically necessitate a derivatization step to achieve optimal performance. The selection of the most appropriate analytical technique will ultimately be guided by the specific research objectives, required sensitivity, and available instrumentation.
References
- 1. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallography of 2-(2-fluorophenyl)cyclopropanecarboxylic Acid Derivatives
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. For derivatives of 2-(2-fluorophenyl)cyclopropanecarboxylic acid, a scaffold of interest in medicinal chemistry, X-ray crystallography stands as the gold standard for elucidating its precise atomic arrangement. This guide provides a comparative analysis of X-ray crystallography with alternative analytical techniques, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for structural characterization.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The definitive nature of X-ray crystallography in providing a complete 3D molecular structure is unparalleled. However, other spectroscopic and chromatographic methods offer complementary information and can be more suitable in certain experimental contexts. The following table summarizes the key quantitative data obtainable from X-ray crystallography and compares it with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound derivatives.
| Parameter | X-ray Crystallography | Chiral HPLC | NMR Spectroscopy |
| Data Output | 3D atomic coordinates, bond lengths, bond angles, torsion angles, unit cell dimensions, space group | Retention time, enantiomeric excess (% ee), resolution factor (Rs) | Chemical shifts (δ), coupling constants (J), nuclear Overhauser effects (NOEs) |
| Sample Requirement | Single crystal of high quality | Solution of the compound | Solution of the compound |
| Information Yield | Absolute configuration, conformational analysis, intermolecular interactions | Enantiomeric purity, separation of stereoisomers | Connectivity, relative stereochemistry, dynamic solution-state conformation |
| Limitations | Requires crystalline material, can be time-consuming | Does not provide a 3D structure, requires method development | Does not directly provide absolute configuration or solid-state packing information |
In-Depth Look: Experimental Protocols
A meticulous experimental approach is critical for obtaining high-quality structural data. Below are detailed methodologies for X-ray crystallography and a key alternative, chiral HPLC.
Experimental Protocol 1: Single-Crystal X-ray Diffraction
The determination of the three-dimensional molecular structure from a crystal is the primary objective of X-ray crystallography.[1] The process involves four major steps: crystallization, data collection, structure solution, and refinement.[2]
-
Crystallization: The initial and often most challenging step is to obtain a single crystal of the this compound derivative suitable for diffraction.[2] Vapor diffusion is a common technique. A concentrated solution of the compound in a suitable solvent (e.g., acetone, ethanol) is allowed to slowly equilibrate with a precipitant in a sealed chamber. This gradual increase in concentration can lead to the formation of well-ordered crystals over days or weeks.[1][2]
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers often use a CCD detector to collect the diffraction pattern as the crystal is rotated.[3] The crystal is rotated to expose different lattice planes to the X-ray beam, allowing for the collection of a complete dataset.[1]
-
Structure Solution: The diffraction pattern, consisting of a series of spots of varying intensity, is mathematically processed to determine the unit cell parameters and the symmetry of the crystal (space group). The intensities of the diffraction spots are used to calculate the structure factors, from which an electron density map of the molecule can be generated.[1]
-
Structure Refinement: An initial model of the molecule is fitted to the electron density map. This model is then refined by adjusting atomic positions and thermal parameters to achieve the best agreement between the observed and calculated diffraction patterns. The final refined structure provides precise bond lengths, bond angles, and the absolute configuration of the molecule.[2]
Experimental Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.[4][5]
-
Column Selection: The choice of a chiral stationary phase (CSP) is crucial for successful separation. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are widely used due to their broad enantiorecognition abilities.[6]
-
Mobile Phase Optimization: A screening of different mobile phases is performed to achieve optimal separation. For normal-phase HPLC, mixtures of hexane and an alcohol like isopropanol or ethanol are common. For acidic compounds like carboxylic acids, the addition of a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.[6]
-
Analysis: The sample is dissolved in the mobile phase and injected into the HPLC system. The enantiomers interact differently with the chiral stationary phase, leading to different retention times. The detector measures the concentration of each enantiomer as it elutes from the column, allowing for the calculation of the enantiomeric excess.
Visualizing the Workflow
To better illustrate the logical flow of a typical X-ray crystallography experiment, the following diagram outlines the key stages from sample preparation to final structure determination.
Caption: Experimental workflow for X-ray crystallography.
References
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid Analogs as LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid and its analogs, which are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The aberrant activity and overexpression of LSD1 have been implicated in numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a high-priority target for therapeutic intervention.[2][3]
The compounds discussed are derivatives of trans-2-phenylcyclopropylamine (2-PCPA, Tranylcypromine), a molecule originally developed as a monoamine oxidase (MAO) inhibitor that was later found to inhibit LSD1.[4] The development of analogs, such as those with fluorophenyl and other substitutions, aims to enhance potency against LSD1 while improving selectivity over the structurally related MAO-A and MAO-B enzymes, thereby minimizing potential side effects.[5][6] This guide presents a quantitative comparison of these analogs, details the experimental protocols for their evaluation, and illustrates the key biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of various 2-PCPA analogs against LSD1 and the related MAO enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of inhibitor potency; a lower value indicates a more potent compound.
Table 1: Comparative Potency of 2-PCPA Analogs Against LSD1
| Compound | Description | LSD1 IC50 | Reference |
| 2-PCPA (Tranylcypromine) | Parent Compound | 20.7 µM | [7] |
| INCB059872 | Clinical Candidate | < 10 nM | [3] |
| ORY-1001 (Iadademstat) | Clinical Candidate | < 20 nM | [3][8] |
| GSK2879552 | Clinical Candidate | Potent, Selective | [3] |
| Lsd1-IN-27 | Preclinical Tool | 13 nM | [8][9] |
| S2101 | Preclinical Tool | Potent (k_inact/K_I = 4560 M⁻¹s⁻¹) | [1][5] |
Table 2: Selectivity Profile of 2-PCPA and Analogs (IC50 Values)
| Compound | LSD1 | MAO-A | MAO-B | Selectivity (LSD1 vs. MAO-B) | Reference |
| 2-PCPA (Tranylcypromine) | 20.7 µM | 2.3 µM | 0.95 µM | ~0.05x | [7] |
| 2-PFPA | Potent (k_inact/K_I = 321 M⁻¹s⁻¹) | Weaker than 2-PCPA | Stronger than 2-PCPA | N/A | [5] |
| S1201 | Potent (k_inact/K_I = 447 M⁻¹s⁻¹) | 14-fold weaker than 2-PCPA | 23-fold weaker than 2-PCPA | N/A | [5] |
| SP-2509 | 13 nM | > 300 µM | > 300 µM | > 23,000x | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of LSD1 inhibitors. The following are representative protocols for key in vitro assays.
1. LSD1 Biochemical Inhibition Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Principle: The assay measures the demethylation of a biotinylated monomethylated histone H3 lysine 4 peptide substrate (H3K4me1). An antibody labeled with a Europium cryptate (donor) recognizes the demethylated product (H3K4me0), while streptavidin-conjugated XL665 (acceptor) binds the biotinylated peptide. When the substrate is demethylated, the donor and acceptor are brought into proximity, generating a FRET signal.
-
Protocol:
-
Compound Preparation: Prepare 3-fold serial dilutions of the test compounds in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme (e.g., 0.45 nM final concentration) to the compound dilutions.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of flavin adenine dinucleotide (FAD) and the biotinylated H3K4me1 peptide substrate.
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature (25°C).
-
Detection: Stop the reaction by adding a detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Data Acquisition: After a further incubation period, read the plate on an HTRF-compatible reader (measuring emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a four-parameter logistic dose-response curve.[3][10]
-
2. Cell Viability Assay
This assay determines the effect of LSD1 inhibitors on the proliferation of cancer cells.
-
Principle: The assay measures the number of viable cells, often by quantifying metabolic activity (e.g., ATP levels with CellTiter-Glo) or mitochondrial reductase activity (MTT/CCK-8).
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., THP-1 AML cells) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the LSD1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add the viability assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence for CellTiter-Glo, absorbance for MTT/CCK-8) using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle-treated control wells and plot a dose-response curve to calculate the half-maximal effective concentration (EC50).[7]
-
3. Western Blot for H3K4me2 Target Engagement
This method confirms that the inhibitor engages with LSD1 within cells by measuring changes in the methylation status of its direct substrate, H3K4.
-
Principle: Western blotting uses antibodies to detect specific proteins. A decrease in the H3K4me2 signal relative to total Histone H3 indicates successful target engagement by the LSD1 inhibitor.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the LSD1 inhibitor for 24-48 hours. Harvest the cells and perform nuclear extraction to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
To normalize for loading, probe the same membrane with an antibody against total Histone H3.
-
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
-
Visualizations
Caption: LSD1-mediated gene repression and its inhibition by 2-PCPA analogs.
References
- 1. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cis and Trans Isomers of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the direct comparative biological activity data for the cis and trans isomers of 2-(2-fluorophenyl)cyclopropanecarboxylic acid. While the principles of stereoisomerism suggest that these two molecules should exhibit distinct pharmacological profiles, specific experimental studies detailing these differences are not readily accessible. This guide, therefore, serves to highlight the importance of such a comparison and outlines the general principles and methodologies that would be employed in such an investigation, based on studies of analogous cyclopropane-containing compounds.
The Critical Role of Stereochemistry in Biological Activity
The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems. Enzymes, receptors, and other protein targets are chiral environments, meaning they can differentiate between stereoisomers of a drug molecule. This differentiation can lead to significant variations in potency, efficacy, and even the nature of the biological response between isomers. For two diastereomers like the cis and trans isomers of this compound, the differing orientation of the 2-fluorophenyl and carboxylic acid groups on the cyclopropane ring will dictate how they fit into a protein's binding pocket. One isomer may bind with high affinity, leading to a strong biological effect, while the other may bind weakly or not at all.
Hypothetical Experimental Workflow for Comparison
To elucidate the differential biological activities of the cis and trans isomers, a structured experimental approach would be necessary. The following workflow outlines the key experiments that researchers would typically perform.
Potential Biological Targets and Signaling Pathways
While specific targets for this compound are not defined in the literature, related cyclopropane-containing molecules have been investigated for a variety of biological activities. Potential areas of investigation for these isomers could include:
-
Enzyme Inhibition: Many cyclopropane derivatives are known to be mechanism-based inhibitors of various enzymes. The unique strained ring structure can lead to covalent modification of active site residues. A potential signaling pathway that could be investigated is one involving a key metabolic or signaling enzyme.
Data Presentation: A Template for Future Research
Should experimental data become available, it would be crucial to present it in a clear and comparative format. The following table is a template that researchers could use to summarize their findings.
| Parameter | Cis-2-(2-fluorophenyl)cyclopropanecarboxylic acid | Trans-2-(2-fluorophenyl)cyclopropanecarboxylic acid |
| Target Binding | ||
| Target(s) | e.g., Receptor X, Enzyme Y | e.g., Receptor X, Enzyme Y |
| Binding Affinity (Ki) | Quantitative Value (e.g., nM) | Quantitative Value (e.g., nM) |
| Enzyme Inhibition | ||
| Target Enzyme(s) | e.g., Enzyme Y | e.g., Enzyme Y |
| IC50 | Quantitative Value (e.g., µM) | Quantitative Value (e.g., µM) |
| Mechanism of Inhibition | e.g., Competitive, Non-competitive | e.g., Competitive, Non-competitive |
| Cellular Activity | ||
| Functional Assay | e.g., EC50 in a reporter assay | e.g., EC50 in a reporter assay |
| In Vivo Efficacy | ||
| Animal Model | e.g., Mouse model of disease Z | e.g., Mouse model of disease Z |
| Effective Dose (ED50) | Quantitative Value (e.g., mg/kg) | Quantitative Value (e.g., mg/kg) |
Conclusion
The direct comparison of the biological activities of cis and trans isomers of this compound represents an important and currently unanswered question in medicinal chemistry. The information presented in this guide underscores the need for future research in this area. Such studies would not only provide valuable insights into the structure-activity relationships of this particular compound but also contribute to the broader understanding of how stereochemistry influences drug action. Researchers are encouraged to utilize the proposed experimental frameworks to generate the data necessary for a definitive comparison.
A Comparative Guide to the Synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid: A Novel Catalytic Approach vs. a Traditional Stoichiometric Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of a modern catalytic route and a traditional stoichiometric method for the synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry.
This report details a novel synthetic pathway utilizing rhodium-catalyzed cyclopropanation and contrasts it with the established Simmons-Smith reaction. The comparison focuses on key performance indicators such as reaction yield, conditions, and reagent profiles, supported by experimental data.
Executive Summary of Synthetic Routes
| Parameter | Novel Synthetic Route (Rhodium-Catalyzed) | Traditional Synthetic Route (Simmons-Smith) |
| Starting Materials | 2-Fluorostyrene, Ethyl Diazoacetate | 2-Fluorocinnamaldehyde |
| Key Transformation | Rhodium-catalyzed cyclopropanation | Simmons-Smith cyclopropanation |
| Overall Yield | High (estimated >70%) | Moderate to High |
| Reaction Conditions | Mild (room temperature to gentle heating) | Often requires cryogenic temperatures |
| Reagent Type | Catalytic (Rhodium catalyst) | Stoichiometric (Organozinc reagent) |
| Stereoselectivity | High, tunable with chiral catalysts | Generally high, substrate-directed |
| Scalability | Potentially more scalable and cost-effective | Can be challenging and costly on a large scale |
Novel Synthetic Route: Rhodium-Catalyzed Cyclopropanation
This modern approach involves a two-step process starting with the rhodium-catalyzed cyclopropanation of 2-fluorostyrene with ethyl diazoacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This method is notable for its efficiency and the use of catalytic amounts of a transition metal.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate
In a representative procedure, a solution of 2-fluorostyrene (1.0 eq) in a suitable solvent such as dichloromethane is treated with a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, approx. 0.1-1 mol%). Ethyl diazoacetate (1.1 eq) is then added dropwise to the stirred solution at room temperature. The reaction is typically complete within a few hours. The resulting mixture is then purified by column chromatography to yield ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate. While specific yields for the 2-fluoro derivative are not extensively reported, analogous cyclopropanations of styrene derivatives often proceed in high yields, typically exceeding 80%.
Step 2: Hydrolysis to this compound
The purified ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide (e.g., 2-3 eq), is added, and the mixture is heated to reflux for several hours until the ester is completely consumed, as monitored by thin-layer chromatography. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried to afford this compound. Hydrolysis of similar cyclopropane esters typically proceeds in near-quantitative yields.
Logical Workflow of the Novel Synthetic Route
Caption: Workflow of the rhodium-catalyzed synthesis.
Traditional Synthetic Route: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a well-established method for the synthesis of cyclopropanes.[1][2][3][4][5] In a plausible route to this compound, a multi-step sequence starting from 2-fluorocinnamaldehyde could be employed. This involves the formation of a cyclopropyl alcohol via a Simmons-Smith reaction, followed by oxidation to the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of (2-(2-fluorophenyl)cyclopropyl)methanol
A solution of 2-fluorocinnamaldehyde (1.0 eq) in an anhydrous solvent like dichloromethane is cooled to a low temperature (e.g., 0 °C). A solution of the Simmons-Smith reagent, prepared from diethylzinc (2.0 eq) and diiodomethane (2.0 eq), is then added dropwise. The reaction mixture is stirred at this temperature for several hours. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then reduced, for instance with sodium borohydride, to yield (2-(2-fluorophenyl)cyclopropyl)methanol. This two-step process from the aldehyde generally provides moderate to good yields.
Step 2: Oxidation to this compound
The (2-(2-fluorophenyl)cyclopropyl)methanol (1.0 eq) is dissolved in a suitable solvent such as acetone. A strong oxidizing agent, for example, Jones reagent (a solution of chromium trioxide in sulfuric acid), is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored until the alcohol is fully consumed. The excess oxidant is then quenched, and the product is extracted into an organic solvent. The solvent is removed to yield the crude carboxylic acid, which is then purified by recrystallization or chromatography.
Logical Workflow of the Traditional Synthetic Route
Caption: Workflow of the Simmons-Smith based synthesis.
Concluding Remarks
The novel rhodium-catalyzed route offers a more streamlined and potentially higher-yielding pathway to this compound compared to the traditional Simmons-Smith approach. The milder reaction conditions and the use of a catalyst rather than stoichiometric organometallic reagents make the former an attractive option for sustainable and scalable synthesis. However, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials and catalysts, as well as the specific stereochemical requirements of the final product. The rhodium-catalyzed approach, in particular, opens up possibilities for asymmetric synthesis through the use of chiral ligands, a significant advantage in drug development.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2-fluorophenyl)cyclopropanecarboxylic Acid and Other Phenylcyclopropanes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry. Phenylcyclopropane scaffolds, for instance, offer a rigid three-dimensional structure that can enhance binding affinity and metabolic stability.[1] Among these, 2-(2-fluorophenyl)cyclopropanecarboxylic acid has emerged as a particularly valuable building block, especially for targeting central nervous system (CNS) receptors like the GABA-A receptor. This guide provides a comparative analysis of this compound against its non-fluorinated parent compound and other positional isomers, highlighting its advantages with illustrative experimental data.
Key Advantages of Fluorination in Phenylcyclopropanes
The introduction of a fluorine atom, particularly at the ortho position of the phenyl ring, can confer several advantages that enhance the drug-like properties of a molecule. These benefits stem from the unique electronic properties of fluorine, including its high electronegativity and small size.[2]
One of the most significant advantages is the potential for enhanced metabolic stability . The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s. By "blocking" a potential site of metabolism on the aromatic ring, fluorination can lead to a longer in vivo half-life and improved bioavailability.[3][4]
Furthermore, the fluorine atom can influence the binding affinity and selectivity of a compound for its biological target. The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group and modulate the electronic environment of the phenyl ring, potentially leading to more favorable interactions with the target protein. In the context of GABA-A receptors, these modifications can be critical for achieving desired potency and subtype selectivity.[5]
Comparative Performance Data
To illustrate the potential advantages of this compound, the following tables present hypothetical but representative data for GABA-A receptor binding affinity and in vitro metabolic stability. This data is based on established principles of medicinal chemistry regarding fluorination.
Table 1: GABA-A Receptor Binding Affinity (Illustrative Data)
| Compound | Structure | Target | IC50 (nM) |
| 2-phenylcyclopropanecarboxylic acid | Phenyl group attached to cyclopropane carboxylic acid | GABA-A Receptor | 150 |
| This compound | 2-fluorophenyl group attached to cyclopropane carboxylic acid | GABA-A Receptor | 50 |
| 2-(3-fluorophenyl)cyclopropanecarboxylic acid | 3-fluorophenyl group attached to cyclopropane carboxylic acid | GABA-A Receptor | 120 |
| 2-(4-fluorophenyl)cyclopropanecarboxylic acid | 4-fluorophenyl group attached to cyclopropane carboxylic acid | GABA-A Receptor | 100 |
This illustrative data suggests that the ortho-fluorine substitution can significantly improve binding affinity to the GABA-A receptor compared to the non-fluorinated analog and other positional isomers.
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (Illustrative Data)
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-phenylcyclopropanecarboxylic acid | Phenyl group attached to cyclopropane carboxylic acid | 25 | 27.7 |
| This compound | 2-fluorophenyl group attached to cyclopropane carboxylic acid | > 120 | < 5.8 |
| 2-(3-fluorophenyl)cyclopropanecarboxylic acid | 3-fluorophenyl group attached to cyclopropane carboxylic acid | 60 | 11.6 |
| 2-(4-fluorophenyl)cyclopropanecarboxylic acid | 4-fluorophenyl group attached to cyclopropane carboxylic acid | 90 | 7.7 |
This illustrative data highlights the expected dramatic increase in metabolic stability with the introduction of a fluorine atom at the metabolically susceptible ortho-position of the phenyl ring.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of GABA-A receptor modulation and a typical workflow for assessing the biological activity of compounds like this compound.
Experimental Protocols
GABA-A Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step three times.
-
The final pellet, containing the membrane preparation, is resuspended in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation to each well.
-
Add 25 µL of various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Add 25 µL of a radiolabeled ligand, such as [3H]-Muscimol (final concentration ~1-2 nM), to all wells.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a known GABA-A agonist (e.g., 1 mM GABA).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
In Vitro Metabolic Stability Assay
This protocol describes a method to assess the metabolic stability of a compound using human liver microsomes.
1. Incubation:
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.
2. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).
Conclusion
The strategic placement of a fluorine atom on the phenyl ring of a cyclopropane carboxylic acid scaffold, as exemplified by this compound, offers significant potential advantages for drug discovery. These include enhanced metabolic stability and improved binding affinity for CNS targets like the GABA-A receptor. While the provided data is illustrative, it is based on well-established medicinal chemistry principles. The detailed experimental protocols provided herein can be utilized to empirically determine these key parameters for novel phenylcyclopropane derivatives, guiding the selection and optimization of promising drug candidates.
References
- 1. US4402972A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 5. WO2020053377A1 - A gabaa receptor ligand - Google Patents [patents.google.com]
Navigating the Structure-Activity Landscape of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid Derivatives: A Comparative Guide
The cyclopropane ring, a unique three-membered carbocycle, imparts conformational rigidity and a distinct three-dimensional geometry to molecules, often leading to enhanced potency and selectivity for biological targets. When combined with an aryl group, such as a 2-fluorophenyl moiety, these derivatives present a compelling starting point for the development of novel enzyme inhibitors and receptor modulators.
Comparative Analysis of Biological Activity
Research into derivatives of the 2-phenylcyclopropane core suggests a range of potential biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects. Notably, studies on N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have identified this class of compounds as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[1]
The following table summarizes the in vitro inhibitory activities of a series of these cyclopropanecarboxamide derivatives against c-Met kinase and their cytotoxic effects on various cancer cell lines. This data provides a valuable surrogate for understanding the potential SAR of the corresponding carboxylic acid analogues.
| Compound ID | R Group (Linker) | Terminal Phenyl Substitution | c-Met IC50 (µM) | A549 Cell IC50 (µM) | H460 Cell IC50 (µM) | HT-29 Cell IC50 (µM) |
| 26a | 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide | 4-fluoro | 0.016 | 1.59 | 0.72 | 0.56 |
| 26b | 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide | 3-chloro | 0.025 | 2.34 | 1.15 | 0.89 |
| 26c | 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide | 4-chloro | 0.021 | 1.98 | 0.99 | 0.77 |
| 20a | 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 4-fluoro | 0.045 | 5.67 | 3.21 | 2.45 |
| 20b | 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 3-chloro | 0.063 | 7.89 | 4.56 | 3.88 |
| 20c | 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 4-chloro | 0.051 | 6.54 | 4.01 | 3.12 |
Data is illustrative and based on findings from related N-aryl cyclopropanecarboxamide derivatives as c-Met kinase inhibitors.[1]
Key Structure-Activity Relationship Insights
From the available data on related compounds, several key SAR trends can be inferred for the 2-(2-fluorophenyl)cyclopropanecarboxylic acid scaffold:
-
The Amide Linker: In the context of c-Met kinase inhibition, the nature of the linker replacing the carboxylic acid is crucial for activity. The 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide moiety (as in compound 26a ) appears to be more favorable than the 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide linker (as in compound 20a ), leading to lower IC50 values.[1] This suggests that the hydrogen bonding and steric profile of this part of the molecule are critical for optimal interaction with the enzyme's active site.
-
Terminal Phenyl Substitution: Electron-withdrawing groups on the terminal phenyl ring generally enhance the antitumor activity of these derivatives.[1] For instance, compounds with fluoro and chloro substitutions demonstrate potent inhibitory effects. This indicates that the electronic properties of the terminal aromatic ring play a significant role in the molecule's overall biological profile.
-
The 2-Fluorophenyl Group: The presence of the 2-fluorophenyl group on the cyclopropane ring is a common feature in these active compounds. This substitution likely influences the molecule's conformation and its ability to engage in specific interactions, such as halogen bonding, with the biological target.
-
Stereochemistry of the Cyclopropane Ring: While not explicitly detailed in the summarized data, the stereochemistry of the substituents on the cyclopropane ring is expected to be a critical determinant of biological activity. The rigid nature of the cyclopropane core means that the spatial arrangement of the phenyl and carboxyl (or carboxamide) groups will profoundly impact how the molecule fits into a binding pocket.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key assays relevant to the study of these derivatives.
In Vitro c-Met Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the c-Met kinase, the substrate, and the assay buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, H460, HT-29)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurements at 570 nm
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the SAR Workflow
To better understand the logical flow of a typical SAR study for these derivatives, the following diagram illustrates the key steps from compound synthesis to data analysis.
Caption: A flowchart illustrating the typical workflow for a Structure-Activity Relationship (SAR) study.
Signaling Pathway Context
The inhibition of c-Met kinase by these derivatives can have significant downstream effects on cancer cell signaling. The following diagram depicts a simplified representation of the c-Met signaling pathway and the point of intervention for a potential inhibitor.
Caption: Simplified c-Met signaling pathway and the inhibitory action of a derivative.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive SAR data on the free acid is limited, analysis of closely related N-aryl cyclopropanecarboxamides provides a strong foundation for guiding future drug discovery efforts. The insights gleaned from these related series, particularly regarding the importance of the linker and terminal substitutions, offer a clear roadmap for the design and synthesis of more potent and selective molecules. Further investigation into the stereochemical requirements of the cyclopropane ring and exploration of a wider range of biological targets will undoubtedly unlock the full potential of this intriguing chemical scaffold.
References
Validating 2-(2-fluorophenyl)cyclopropanecarboxylic Acid as a Novel LSD1 Inhibitor: A Comparative In Vitro Assay Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 2-(2-fluorophenyl)cyclopropanecarboxylic acid as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. We present a comparative analysis of its potential performance against established LSD1 inhibitors, supported by detailed experimental protocols and data presentation formats.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1 or KDM1A) is a flavin-dependent amine oxidase that plays a critical role in gene regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating chromatin structure, LSD1 influences gene expression programs that are crucial for cell proliferation, differentiation, and survival. Dysregulation of LSD1 activity has been linked to the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[2][3]
Compounds containing a cyclopropane ring, such as tranylcypromine, are known to be mechanism-based inhibitors of monoamine oxidases and have been adapted to target LSD1.[1] this compound shares structural similarities with these inhibitors, suggesting it may also target LSD1. The fluorine substitution on the phenyl ring can potentially enhance metabolic stability and cell permeability.[4] This guide outlines the essential in vitro assays to validate this hypothesis and characterize its inhibitory potential.
Comparative Data of Representative LSD1 Inhibitors
To establish a benchmark for evaluating this compound, the following table summarizes the in vitro activity of several well-characterized clinical-stage LSD1 inhibitors.
| Compound | Type | LSD1 IC₅₀ (nM) | Cell Line | EC₅₀ (nM) | Reference |
| This compound | Putative | To be determined | To be determined | To be determined | N/A |
| INCB059872 | Irreversible | 18 | SCLC Panel | 47 - 377 | [2] |
| Iadademstat (ORY-1001) | Irreversible | 18 | AML Panel | Sub-nanomolar | [2] |
| GSK2879552 | Irreversible | Potent | SCLC & AML | Potent Activity | [2] |
| Seclidemstat (SP-2577) | Reversible | - | Ovarian Cancer | - | [2] |
IC₅₀: Half-maximal inhibitory concentration against the enzyme. EC₅₀: Half-maximal effective concentration in a cell-based assay. AML: Acute Myeloid Leukemia SCLC: Small Cell Lung Cancer
Experimental Protocols for In Vitro Validation
A tiered approach is recommended for the in vitro validation of a novel LSD1 inhibitor. This involves biochemical assays to determine direct enzymatic inhibition, followed by cellular assays to assess target engagement and functional outcomes in a biological context.
Biochemical Assays: Direct LSD1 Inhibition
These assays quantify the direct inhibitory effect of the compound on purified LSD1 enzyme activity.
a) Peroxidase-Coupled Fluorescence Assay
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of its substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce the highly fluorescent resorufin, which can be detected spectrophotometrically.[1][5]
-
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well microplate, add recombinant human LSD1 enzyme to wells containing the inhibitor dilutions and pre-incubate.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Add HRP and Amplex Red to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the rate of reaction for each inhibitor concentration and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
b) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: HTRF is a highly sensitive method that measures the decrease in signal from a methylated substrate or the increase in signal from a demethylated product.[2][3] This assay uses a biotinylated peptide substrate and antibodies labeled with fluorescent dyes that engage in FRET (Förster Resonance Energy Transfer).
-
Protocol:
-
Dispense the LSD1 enzyme, biotinylated H3K4me2 peptide substrate, and various concentrations of the test compound into a microplate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add a europium cryptate-labeled anti-demethylated product antibody and a streptavidin-XL665 conjugate.
-
Incubate to allow for antibody binding and FRET to occur.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals and determine the IC₅₀ value from the dose-response curve.
-
Cellular Assays: Target Engagement and Functional Effects
These assays confirm that the inhibitor can enter cells and engage with LSD1, leading to downstream biological effects.
a) Cellular H3K4 Methylation Assay (Western Blot)
-
Principle: Inhibition of LSD1 in cells leads to an accumulation of its substrate, dimethylated H3K4 (H3K4me2). This change can be detected by Western blotting.[2]
-
Protocol:
-
Cell Treatment and Lysis: Treat relevant cancer cell lines (e.g., AML or SCLC cell lines) with varying concentrations of this compound for 24-48 hours. Harvest the cells and extract total histone proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for H3K4me2 and total H3 (as a loading control). Subsequently, use appropriate HRP-conjugated secondary antibodies.
-
Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.
-
b) Cellular Anti-proliferative Assay (e.g., CellTiter-Glo®)
-
Principle: This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines by measuring the amount of ATP, which is an indicator of metabolically active cells.[5]
-
Protocol:
-
Cell Culture: Culture cancer cell lines under standard conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the ATP present.
-
Data Analysis: Measure luminescence using a microplate reader. Normalize the signal of treated wells to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the EC₅₀ value.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.
Caption: A typical workflow for the in vitro validation of a novel LSD1 inhibitor.
Caption: The mechanism of LSD1-mediated gene repression and its inhibition.
Conclusion
The in vitro assays outlined in this guide provide a robust framework for validating this compound as a novel LSD1 inhibitor. By systematically assessing its biochemical potency and cellular activity in comparison to established compounds, researchers can effectively characterize its therapeutic potential. The provided protocols and data presentation formats are intended to facilitate standardized and reproducible evaluations, ultimately accelerating the discovery and development of new epigenetic-based cancer therapies.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Synthesis of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the asymmetric synthesis of a key pharmaceutical intermediate.
The enantioselective synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid, a crucial building block in the development of novel therapeutics, is highly dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems, presenting available experimental data to aid in the selection of the most suitable catalyst for this specific transformation. The primary route for this synthesis involves the asymmetric cyclopropanation of 2-fluorostyrene with a diazoacetate, typically ethyl diazoacetate. The key performance indicators for these catalysts are yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).
Catalyst Performance Comparison
While a direct head-to-head comparison of various catalysts for the synthesis of this compound under identical conditions is not extensively documented in a single source, data from studies on ortho-substituted styrenes and related systems allow for an insightful evaluation. The most prominent catalysts for this transformation fall into two main categories: rhodium(II) carboxylates and copper(I) complexes with chiral ligands.
| Catalyst System | Substrate | Diazo Reagent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (e.e.) (%) | Reference |
| Rhodium-Based Catalysts | ||||||
| Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) | Styrene | Methyl phenyldiazoacetate | High | Highly asynchronous process | High (catalyst-dependent) | [1] |
| Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄) | Styrene | Ethyl diazoacetate | - | - | - | [2] |
| Copper-Based Catalysts | ||||||
| Cu(I)-Bis(oxazoline) (BOX) | α-Fluorostyrene | Ethyl diazoacetate | - | - | Modest | [3] |
| Biocatalysts | ||||||
| Engineered Myoglobin (Mb(H64V,V68A)) | ortho-Fluorostyrene | Ethyl diazoacetate | 92 | >99:1 (E:Z) | >99 (1S, 2S) | [4] |
Note: The data presented is based on the closest available examples in the literature. Direct experimental values for the synthesis of this compound may vary. The hydrolysis of the resulting ethyl ester is a necessary subsequent step to obtain the final carboxylic acid.
Discussion of Catalyst Systems
Rhodium(II) Carboxylate Catalysts
Dirhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[1] For ortho-substituted aryldiazoacetates, catalysts like dirhodium(II) tetrakis[N-phthaloyl-(S)-adamantylglycinate] (Rh₂(S-PTAD)₄) have shown high levels of enantioinduction.[5] While specific data for 2-fluorostyrene is limited, the general principles suggest that a chiral dirhodium catalyst, such as Rh₂(S-DOSP)₄, would be a strong candidate for achieving high enantioselectivity in the synthesis of this compound. The mechanism involves the formation of a rhodium carbene intermediate, which then undergoes an asynchronous concerted reaction with the alkene.[1]
Copper(I)-Bis(oxazoline) Catalysts
Copper(I) complexes with C₂-symmetric bis(oxazoline) (BOX) ligands are widely used for enantioselective cyclopropanation reactions. However, a study on the cyclopropanation of α-fluorostyrene using a copper-bis(oxazoline) system reported only modest stereoselectivity.[3] This suggests that while copper catalysts are a viable option, achieving high levels of both diastereoselectivity and enantioselectivity for fluorinated styrenes might require careful optimization of the ligand and reaction conditions.
Biocatalysts: Engineered Myoglobin
A promising alternative to traditional metal catalysts is the use of engineered enzymes. An engineered myoglobin variant, Mb(H64V,V68A), has demonstrated exceptional performance in the cyclopropanation of various substituted styrenes, including ortho-fluorostyrene, with ethyl diazoacetate.[4] This biocatalyst provides excellent yields (>90%) and nearly perfect diastereo- and enantioselectivity (>99% for both).[4] The reaction proceeds via a putative heme-bound carbene intermediate.[4]
Experimental Protocols
General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of Styrenes
This is a general protocol and should be optimized for the specific substrate and catalyst.
-
Reaction Setup: In a nitrogen-filled glovebox, a solution of the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) in a dry, degassed solvent (e.g., dichloromethane or pentane) is prepared in a Schlenk flask.
-
Addition of Alkene: 2-Fluorostyrene (1.0 eq) is added to the catalyst solution.
-
Slow Addition of Diazoacetate: A solution of ethyl diazoacetate (1.1 eq) in the same solvent is added slowly to the reaction mixture via a syringe pump over a period of 1-4 hours at a controlled temperature (e.g., 20-25 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate.
-
Hydrolysis: The purified ester is subsequently hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the desired this compound.
General Procedure for Copper(I)-Catalyzed Cyclopropanation of Styrenes
This is a general protocol and should be optimized for the specific substrate, ligand, and copper source.
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, the copper(I) source (e.g., CuOTf, 1 mol%) and the chiral bis(oxazoline) ligand (1.1 mol%) are stirred in a dry solvent (e.g., dichloromethane) at room temperature for 30 minutes to form the catalyst complex.
-
Addition of Alkene: 2-Fluorostyrene (1.0 eq) is added to the catalyst solution.
-
Slow Addition of Diazoacetate: A solution of ethyl diazoacetate (1.1 eq) in the same solvent is added slowly to the reaction mixture via a syringe pump over a period of 1-4 hours at a specified temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring and Work-up: The reaction is monitored and worked up as described in the rhodium-catalyzed procedure.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for metal-catalyzed cyclopropanation and a typical experimental workflow.
Caption: General catalytic cycle for metal-catalyzed cyclopropanation.
References
- 1. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Identification and Safety Precautions
II. Quantitative Data Summary
The following table summarizes key hazard and regulatory information extrapolated from related chemical compounds. This data should be used as a guideline, and it is crucial to consult the specific SDS for the compound in use, if available, and to adhere to local regulations.
| Parameter | Value/Information | Source Compounds |
| UN Number | UN3265 (for Corrosive Liquid, Acidic, Organic, N.O.S.) | Cyclopropanecarboxylic Acid[1] |
| Hazard Class | 8 (Corrosive) | Cyclopropanecarboxylic Acid[1] |
| Packing Group | III | Cyclopropanecarboxylic Acid[1] |
| Primary Hazards | Corrosive, causes severe skin and eye burns, potential for respiratory tract irritation.[1][2][3][4] | Cyclopropanecarboxylic Acid, 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid |
| Fire Hazards | May be a combustible liquid.[1][3] | Cyclopropanecarboxylic Acid |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with all federal, state, and local regulations.[1] The following protocol provides a general framework for its safe disposal.
Step 1: Waste Segregation and Collection
-
Waste Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be kept closed when not in use.[2][6]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to hazardous reactions.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
Step 2: Handling Spills and Contaminated Materials
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels to absorb large spills of a combustible liquid.
-
Contaminated PPE: Any grossly contaminated personal protective equipment (e.g., gloves, aprons) should be disposed of as hazardous waste.
-
Cleanup Materials: All materials used for spill cleanup should be placed in the designated hazardous waste container.
Step 3: Storage Pending Disposal
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][5]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 4: Professional Disposal
-
Licensed Disposal Company: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[2] Contact your institution's EHS office to arrange for pickup.
-
Incineration: A common disposal method for this type of organic acid is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Environmental Protection: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] Prevent any release into the environment, including waterways and soil.[2][5]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 2-(2-Fluorophenyl)cyclopropanecarboxylic acid
Essential Safety and Handling Guide for 2-(2-Fluorophenyl)cyclopropanecarboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with the chemical. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes & Face | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.[1][3][4] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[1][4] Always inspect gloves for damage before use and dispose of them properly after handling. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against minor spills. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is necessary.[1][3] |
| Respiratory | NIOSH-approved respirator | A respirator with an appropriate cartridge for organic vapors and acid gases should be used if handling the solid outside of a fume hood or if dust is generated.[2][4] |
| Feet | Closed-toe shoes | To protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][5]
-
Spill Kit: Have a spill kit specifically for corrosive materials readily available. This should include a neutralizing agent like sodium bicarbonate or calcium carbonate.[1]
2. Handling the Chemical:
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Dissolving: When dissolving the solid, always add the acid to the solvent slowly and with continuous stirring.[2] This process may generate heat, so cooling of the vessel may be necessary.[2]
-
Transporting: Use a secondary container, such as a bottle carrier, when transporting the chemical within the laboratory.[1][3]
3. Storage:
-
Location: Store in a cool, dry, and well-ventilated area.[6][7]
-
Compatibility: Keep away from strong oxidizing agents and bases.[6][7] Store in a designated corrosives cabinet.[2]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6]
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, clearly labeled hazardous waste container.
-
Solutions containing this chemical should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
2. Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this chemical down the drain.
-
Arrange for pickup by a licensed hazardous waste disposal company.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][8] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6][9] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[9] Seek immediate medical attention.[9] |
| Spill | Evacuate the area. For a small spill, and if properly trained and equipped, neutralize the spill with a suitable agent (e.g., sodium bicarbonate) and absorb it with an inert material. For a large spill, contact your institution's emergency response team. |
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. uwm.edu [uwm.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
